1-Hydroxyphenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXZWADMKOZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872758 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-56-9, 30774-95-9 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Microbial Degradation of 1-Hydroxyphenanthrene: A Technical Guide to its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant of significant concern due to its persistence and potential toxicity. The microbial degradation of phenanthrene is a key process in its environmental fate. A critical initial step in the aerobic breakdown of one of the outer rings of phenanthrene is its oxidation to 1-hydroxyphenanthrene. This hydroxylated intermediate serves as the gateway to further enzymatic attacks, leading to ring cleavage and eventual mineralization. Understanding the subsequent degradation intermediates of this compound is crucial for developing effective bioremediation strategies and for assessing the environmental impact of phenanthrene contamination. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound, focusing on the key intermediates, the enzymes and genes involved, quantitative data on their formation and degradation, and detailed experimental protocols for their study.
Core Metabolic Pathways
The microbial degradation of this compound primarily proceeds through the formation of 1-hydroxy-2-naphthoic acid. From this central intermediate, the metabolic route can diverge into two main pathways: the phthalic acid pathway and the naphthalene/salicylate pathway .[1][2][3][4]
Phthalic Acid Pathway
In this pathway, the aromatic ring of 1-hydroxy-2-naphthoic acid is cleaved by the enzyme 1-hydroxy-2-naphthoic acid dioxygenase . This results in the formation of o-phthalic acid, which is then further metabolized to protocatechuic acid. Protocatechuic acid subsequently undergoes ring cleavage and enters the central carbon metabolism, typically the tricarboxylic acid (TCA) cycle.[1][3] This pathway is common in several phenanthrene-degrading bacteria.
Naphthalene/Salicylate Pathway
Alternatively, 1-hydroxy-2-naphthoic acid can be decarboxylated to form 1-naphthol (B170400).[3][5] 1-Naphthol is then further metabolized, often to salicylic (B10762653) acid. Salicylic acid can then be hydroxylated to catechol or gentisic acid, which are subsequently subject to ring fission and enter central metabolic pathways.[1]
dot
Caption: Major microbial degradation pathways of this compound.
Quantitative Data on Degradation Intermediates
The following tables summarize quantitative data on the degradation of phenanthrene and the time-course concentrations of key intermediates by the bacterium Stenotrophomonas maltophilia strain C6.[6]
Table 1: Phenanthrene Degradation Kinetics by Stenotrophomonas maltophilia C6 [6]
| Time (days) | Phenanthrene Concentration (µg/mL) |
| 0 | 50 |
| 3 | ~20 |
| 7 | ~5 |
| 14 | 0 |
Note: The degradation followed pseudo first-order kinetics with a degradation constant of 0.177 day⁻¹ and a half-life of 2.42 days.
Table 2: Time-Course Concentration of this compound Degradation Intermediates by Stenotrophomonas maltophilia C6 [6]
| Metabolite | Concentration after 3 days (relative abundance) | Concentration after 7 days (relative abundance) | Concentration after 14 days (relative abundance) |
| 1-Hydroxy-2-naphthoic acid | High | Decreasing | Low |
| o-Phthalic acid | Detected | Increasing | Decreasing |
| Protocatechuic acid | Detected | Detected | Detected |
| 1-Naphthol | Detected | Detected | Detected |
| Salicylic acid | Low | Accumulating | High |
Note: Relative abundance is based on the peak areas from GC-MS analysis and indicates the general trend of metabolite concentration over time.
Experimental Protocols
Bacterial Culture and Growth Conditions
This protocol is adapted from the study of phenanthrene degradation by Stenotrophomonas maltophilia C6.[6]
Materials:
-
Stenotrophomonas maltophilia strain C6
-
Luria-Bertani (LB) medium
-
Mineral Salts Medium (MSM)
-
Phenanthrene
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of S. maltophilia C6 into 5 mL of LB medium and incubate overnight at 28°C with shaking at 150 rpm.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Inoculate 100 µL of the cell suspension into 5 mL of MSM supplemented with phenanthrene (e.g., 50 µg/mL) as the sole carbon source.
-
Incubate the cultures at 28°C with shaking at 150 rpm.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.
-
For time-course analysis of intermediates, set up replicate cultures and sacrifice one at each time point for metabolite extraction.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 5. crdd.osdd.net [crdd.osdd.net]
- 6. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Hydroxyphenanthrene Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-hydroxyphenanthrene glucuronide, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779). The formation of this glucuronide conjugate is a critical step in the detoxification and excretion of phenanthrene. This document outlines both enzymatic and chemical approaches to its synthesis, presenting detailed experimental protocols adapted from established methods for similar compounds, alongside a summary of relevant quantitative data and visual representations of the metabolic and synthetic pathways.
Introduction
Phenanthrene is a ubiquitous environmental pollutant, and understanding its metabolism is crucial for assessing its toxicological impact. The initial metabolic activation of phenanthrene often involves oxidation to form hydroxylated metabolites, such as this compound.[1] Subsequently, these phenolic metabolites undergo phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate their elimination from the body. This conjugation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2][3][4] The resulting this compound glucuronide is a key biomarker for phenanthrene exposure.
This guide explores the primary methods for synthesizing this glucuronide conjugate for use as an analytical standard in research and toxicological studies.
Metabolic Pathway of Phenanthrene Glucuronidation
The biotransformation of phenanthrene to its glucuronide conjugate is a two-phase process. In Phase I, phenanthrene is oxidized by cytochrome P450 enzymes to form this compound. In Phase II, the hydroxyl group of this compound is conjugated with glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA), a reaction catalyzed by UGTs.
Caption: Metabolic pathway of phenanthrene to this compound glucuronide.
Enzymatic Synthesis of this compound Glucuronide
Enzymatic synthesis offers a regioselective and stereospecific method for producing glucuronide conjugates. This approach typically utilizes human liver microsomes, which contain a mixture of UGTs, or specific recombinant UGT isoforms. While a specific protocol for this compound is not extensively detailed in the literature, the following is an adapted protocol based on methods used for other hydroxylated PAHs.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A9)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Saccharolactone (50 µM)
-
Human Liver Microsomes (0.5 mg/mL) or recombinant UGT (specific concentration to be optimized)
-
This compound (dissolved in a minimal amount of DMSO, final concentration 10-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase (e.g., 50% methanol in water) for HPLC or LC-MS/MS analysis.
-
Purification: The glucuronide conjugate can be purified from the reaction mixture using preparative HPLC.
Quantitative Data
| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |
| UGT1A1 | 50 - 100 | 1000 - 1500 |
| UGT1A4 | 100 - 200 | 200 - 500 |
| UGT1A9 | 20 - 50 | 1500 - 2000 |
| UGT2B7 | > 200 | 50 - 100 |
Note: This data is illustrative and based on the glucuronidation of other phenolic substrates. Actual values for this compound will need to be determined experimentally.
Chemical Synthesis of this compound Glucuronide
Chemical synthesis provides an alternative route for producing larger quantities of the glucuronide conjugate. The Koenigs-Knorr reaction is a classical and effective method for the formation of O-glycosidic bonds and is well-suited for this purpose.[5][6][7][8][9]
Experimental Workflow: Koenigs-Knorr Synthesis
Caption: General workflow for the Koenigs-Knorr synthesis of this compound glucuronide.
Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Reaction)
Materials:
-
This compound
-
Acetobromo-α-D-glucuronic acid methyl ester (glucuronyl donor)
-
Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as promoter
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) as solvent
-
Molecular sieves (4 Å)
-
Sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) for deprotection
-
Methanol
-
Dowex 50W-X8 resin (H⁺ form)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Glycosylation Reaction:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add freshly activated molecular sieves and stir under an inert atmosphere (e.g., argon).
-
Add silver carbonate (1.5 equivalents).
-
Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents) in anhydrous DCM to the mixture.
-
Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Glucuronide:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the protected this compound glucuronide methyl ester.
-
-
Deprotection (Saponification):
-
Dissolve the purified protected glucuronide in methanol.
-
Add a solution of sodium hydroxide (or sodium methoxide) in methanol and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
-
Neutralization and Final Purification:
-
Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin.
-
Filter the resin and wash with methanol.
-
Evaporate the combined filtrates to dryness to yield the final product, this compound glucuronide. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Expected Yields
| Reaction Step | Expected Yield (%) |
| Glycosylation | 60 - 80 |
| Deprotection | 85 - 95 |
| Overall Yield | 50 - 75 |
Note: Yields are estimates based on similar syntheses and may vary depending on the specific reaction conditions and purity of reagents.
Conclusion
The synthesis of this compound glucuronide can be achieved through both enzymatic and chemical methodologies. Enzymatic synthesis, utilizing human liver microsomes or recombinant UGTs, offers high specificity, mirroring the biological process. Chemical synthesis, particularly via the Koenigs-Knorr reaction, provides a robust method for producing larger quantities of the conjugate. The choice of method will depend on the specific requirements of the research, including the desired yield, purity, and the availability of reagents and equipment. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and toxicology to produce and study this important metabolite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. The Koenigs-Knorr Reaction [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Metabolism of 1-Hydroxyphenanthrene in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of 1-hydroxyphenanthrene using liver microsomes. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the metabolic pathways, experimental protocols, and quantitative aspects of this compound's biotransformation.
Introduction
This compound is a primary phase I metabolite of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. The metabolism of phenanthrene and its derivatives is of significant interest in toxicology and drug development, as metabolic activation can lead to the formation of reactive intermediates with potential carcinogenic effects. In vitro studies using liver microsomes are a crucial tool for elucidating the metabolic fate of such compounds. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them an ideal system for studying phase I and phase II metabolism.
This guide will delve into the enzymatic reactions that govern the transformation of this compound, provide detailed experimental methodologies for conducting in vitro metabolism studies, and present quantitative data to facilitate a deeper understanding of its metabolic profile.
Metabolic Pathways of this compound
The in vitro metabolism of this compound in liver microsomes primarily involves phase II conjugation reactions, as it is already a product of phase I oxidation of the parent compound, phenanthrene. The principal pathways are glucuronidation and sulfation, which increase the water solubility of the molecule, facilitating its excretion.
Phase II Metabolism:
-
Glucuronidation: This is a major metabolic pathway for this compound. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. This results in the formation of this compound glucuronide.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound, forming this compound sulfate (B86663).
The following diagram illustrates the metabolic transformation of this compound.
Quantitative Data on this compound Metabolism
The following tables summarize the key quantitative parameters for the in vitro metabolism of this compound in human liver microsomes. These values are essential for predicting the metabolic clearance and potential for drug-drug interactions.
| Metabolic Pathway | Enzyme Family | Primary Isoform (Likely) | Metabolite |
| Glucuronidation | UGT | UGT1A9 | 1-O-Phenanthrenylglucuronide |
| Sulfation | SULT | SULT1A1, SULT1E1 | 1-O-Phenanthrenylsulfate |
| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| UGT1A9 | This compound | 1.5 - 10 | 1500 - 5000 | Estimated based on similar phenolic substrates |
| SULT1A1 | This compound | 0.5 - 5 | 500 - 2000 | Estimated based on similar phenolic substrates |
| SULT1E1 | This compound | 0.1 - 1 | 1000 - 3000 | Estimated based on similar phenolic substrates |
Note: The kinetic parameters for this compound are estimations based on data from structurally similar phenolic compounds metabolized by the same enzyme isoforms. Actual values may vary and should be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro metabolism study of this compound using liver microsomes.
Materials and Reagents
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO or acetonitrile)
-
Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse)
-
Cofactors:
-
NADPH regenerating system (for potential minor Phase I metabolism)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
3'-Phosphoadenosine 5'-phosphosulfate (PAPS)
-
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Quenching Solution: Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard
-
Other Reagents: Magnesium chloride (MgCl₂), alamethicin (B1591596) (for UGT assays)
-
Equipment:
-
Microcentrifuge tubes or 96-well plates
-
Incubator or shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro metabolism assay.
Detailed Incubation Procedure
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, and liver microsomes. For UGT assays, pre-incubate the microsomes with alamethicin for 15 minutes on ice to activate the enzyme.
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the this compound stock solution to the reaction mixture. To study glucuronidation and sulfation, add UDPGA and PAPS, respectively. For a comprehensive metabolic profile, a combination of cofactors can be used.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
LC-MS/MS Analysis
-
Chromatography: A reverse-phase C18 column is typically used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its expected glucuronide and sulfate conjugates should be optimized.
Conclusion
This technical guide provides a foundational understanding of the in vitro metabolism of this compound in liver microsomes. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of more polar, excretable metabolites. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers designing and interpreting in vitro metabolism studies. A thorough understanding of these metabolic processes is essential for assessing the toxicological risk of environmental contaminants and for guiding the development of safer and more effective drugs.
Genotoxicity of 1-Hydroxyphenanthrene: An In-depth Technical Guide Utilizing the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the assessment of DNA damage induced by 1-hydroxyphenanthrene, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), using the comet assay. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, phenanthrene, to illustrate the experimental approach and data interpretation. The document furnishes detailed experimental protocols for the alkaline comet assay, discusses the significance of the enzyme-modified comet assay for detecting oxidative DNA damage, and explores the potential signaling pathways involved in PAH-induced genotoxicity. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their carcinogenic and mutagenic properties. Phenanthrene is a three-ring PAH that undergoes metabolic activation in biological systems to form various metabolites, including this compound. These hydroxylated metabolites are often implicated in the genotoxic effects of the parent compound. The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[1] This guide focuses on the application of the comet assay to evaluate the genotoxicity of this compound.
Mechanisms of Genotoxicity
The genotoxicity of PAHs and their metabolites is often attributed to two primary mechanisms: the formation of bulky DNA adducts and the induction of oxidative stress.[2]
-
DNA Adduct Formation: Metabolic activation of PAHs can lead to the formation of reactive intermediates, such as diol epoxides, that can covalently bind to DNA, forming bulky adducts. These adducts can interfere with DNA replication and transcription, leading to mutations.
-
Oxidative Stress: The metabolism of PAHs can also generate reactive oxygen species (ROS), which can induce oxidative damage to DNA, including single- and double-strand breaks and base modifications.[3][4] Studies have shown a positive association between urinary this compound and biomarkers of oxidative stress.[2]
The Aryl Hydrocarbon Receptor (AhR) signaling pathway plays a crucial role in mediating the toxic effects of many PAHs.[5][6] Upon binding of a ligand, such as a PAH or its metabolite, the AhR translocates to the nucleus and induces the expression of metabolic enzymes like cytochrome P450s.[7][8] While this is a detoxification pathway, it can also lead to the production of the reactive metabolites responsible for genotoxicity.
Experimental Protocols: The Comet Assay
The alkaline comet assay is the most common variant used to detect a wide range of DNA damage, including single- and double-strand breaks and alkali-labile sites.[1] An enzyme-modified version can be used to specifically detect oxidative DNA damage.
Standard Alkaline Comet Assay Protocol
This protocol is a synthesis of established methods for assessing DNA damage in mammalian cells.[1][9]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, ethidium (B1194527) bromide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cultured mammalian cells (e.g., human dermal fibroblasts, HepG2)
-
Positive control (e.g., H2O2)
-
Negative/vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Expose cells to various concentrations of this compound, a positive control, and a negative/vehicle control for a defined period (e.g., 2-24 hours).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMP agarose and allow to dry.
-
-
Cell Encapsulation:
-
Trypsinize and resuspend treated cells in PBS to obtain a single-cell suspension.
-
Mix approximately 1 x 10^5 cells/mL with 0.5% LMP agarose at 37°C.
-
Pipette 75 µL of the cell-agarose suspension onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Rinse the slides gently with distilled water.
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized comet assay software to quantify DNA damage. Common parameters include:
-
% Tail DNA: The percentage of DNA that has migrated from the head.
-
Tail Length: The length of the comet tail.
-
Olive Tail Moment: A composite measure of both the amount of DNA in the tail and the length of the tail.
-
-
Enzyme-Modified Comet Assay for Oxidative DNA Damage
To specifically detect oxidative base damage, an enzymatic digestion step is introduced after lysis. Formamidopyrimidine DNA glycosylase (FPG) is commonly used to recognize and cleave at sites of oxidized purines.
Modified Step:
-
After the lysis and rinsing steps, incubate the slides with FPG enzyme in a suitable buffer for a defined period (e.g., 30 minutes at 37°C) before proceeding to the alkaline unwinding and electrophoresis.
Data Presentation
As direct quantitative data for this compound was not available, the following tables present data from a study on its parent compound, phenanthrene, to illustrate the expected format and type of results. The study evaluated the genotoxicity of phenanthrene in human dermal fibroblasts using the alkaline comet assay.[10]
Table 1: Comet Assay Parameters in Human Dermal Fibroblasts Exposed to Phenanthrene [10]
| Treatment Group | Concentration (ppm) | Head DNA (%) | Tail DNA (%) | Tail Length (µm) | Olive Tail Moment |
| Control | 0 | 95.2 ± 2.1 | 4.8 ± 2.1 | 10.1 ± 3.5 | 1.8 ± 0.9 |
| Phenanthrene | 0.0066 | 93.1 ± 3.4 | 6.9 ± 3.4 | 12.5 ± 4.1 | 2.5 ± 1.2 |
| 0.0320 | 89.5 ± 4.5 | 10.5 ± 4.5 | 18.7 ± 5.2 | 4.1 ± 1.8 | |
| 0.0625 | 85.3 ± 5.1 | 14.7 ± 5.1 | 25.3 ± 6.3 | 6.8 ± 2.5 | |
| 0.0900 | 80.1 ± 6.2 | 19.9 ± 6.2 | 32.1 ± 7.1 | 9.5 ± 3.1 | |
| Positive Control (H2O2) | - | 70.5 ± 7.8 | 29.5 ± 7.8 | 45.8 ± 8.9 | 15.2 ± 4.5 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group.
Table 2: Statistical Analysis of Comet Assay Parameters [10]
| Parameter | Treatment Group | F-value | p-value |
| Head DNA (%) | Phenanthrene | 15.2 | < 0.001 |
| Tail DNA (%) | Phenanthrene | 15.2 | < 0.001 |
| Tail Length (µm) | Phenanthrene | 18.9 | < 0.001 |
| Olive Tail Moment | Phenanthrene | 17.5 | < 0.001 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the alkaline comet assay for assessing the genotoxicity of this compound.
Caption: Experimental workflow of the alkaline comet assay.
Signaling Pathway for PAH-Induced Genotoxicity
This diagram depicts a simplified signaling pathway for PAH-induced genotoxicity, involving the Aryl Hydrocarbon Receptor (AhR) and the generation of reactive oxygen species (ROS).
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of mixed polycyclic aromatic hydrocarbons exposure with oxidative stress in Korean adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene alters oxidative stress parameters in tadpoles of Euphlyctis cyanophlyctis (Anura, Dicroglossidae) and induces genotoxicity assessed by micronucleus and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polycyclic aromatic hydrocarbon phenanthrene causes oxidative stress and alters polyamine metabolism in the aquatic liverwort Riccia fluitans L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor protein and Cyp1A1 gene induction by LPS and phenanthrene in Atlantic cod (Gadus morhua) head kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Estrogenic Activity of 1-Hydroxyphenanthrene in the Yeast Estrogen Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental contaminants known for their potential endocrine-disrupting effects. Their hydroxylated metabolites, such as hydroxyphenanthrenes, are of particular interest as they can mimic the structure of steroidal estrogens and interact with estrogen receptors. The Yeast Estrogen Screen (YES) is a widely used in vitro bioassay to assess the estrogenic potential of various compounds. This assay utilizes genetically modified yeast cells that express the human estrogen receptor alpha (hERα) and a reporter gene, typically lacZ, which encodes for β-galactosidase. Upon binding of an estrogenic compound to the hERα, the receptor is activated, leading to the expression of β-galactosidase, which can be quantified by a colorimetric reaction.
While the estrogenic activities of 2-hydroxyphenanthrene and 3-hydroxyphenanthrene have been reported in yeast-based assays[1], specific quantitative data, such as the half-maximal effective concentration (EC50) and relative estrogenic potency for 1-hydroxyphenanthrene, are not extensively documented. This guide aims to provide the necessary background and detailed protocols for researchers to investigate the estrogenic activity of this compound and similar compounds.
Data Presentation: Estrogenic Activity of Hydroxyphenanthrene Isomers
The following table summarizes the available data on the estrogenic activity of various hydroxyphenanthrene isomers. It is important to note the absence of specific quantitative data for this compound in the standard hERα-based YES assay.
| Compound | Assay Type | Estrogen Receptor Subtype | Reported Activity | EC50 | Relative Potency (vs. E2) | Reference |
| This compound | Yeast Estrogen Screen (YES) | hERα | Data not available | Not reported | Not reported | - |
| 2-Hydroxyphenanthrene | Yeast two-hybrid assay | hERα | Estrogenic[1] | Not reported | Not reported | [1] |
| 3-Hydroxyphenanthrene | Yeast two-hybrid assay | hERα | Weakly estrogenic[1] | Not reported | Not reported | [1] |
| 9-Hydroxyphenanthrene | Transcriptional reporter assay | ERβ | Selectively induced transcriptional activity[2] | Not reported | Not reported | [2] |
E2: 17β-estradiol
Experimental Protocols: Yeast Estrogen Screen (YES) Assay
This section provides a detailed methodology for performing the YES assay to determine the estrogenic activity of a test compound like this compound.
Materials and Reagents
-
Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the human estrogen receptor (hERα) and a lacZ reporter gene.
-
Growth Medium: Yeast Nitrogen Base without amino acids, supplemented with glucose, and appropriate amino acids and nutrients as required for the specific yeast strain.
-
Assay Medium: Growth medium containing the chromogenic substrate chlorophenol red-β-D-galactopyranoside (CPRG).
-
Test Compound: this compound (or other test substances) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Positive Control: 17β-estradiol (E2).
-
Negative Control: Solvent used for dissolving the test compound.
-
96-well microplates: Sterile, flat-bottomed.
-
Plate reader: Capable of measuring absorbance at 570 nm and 690 nm.
-
Incubator: Set at 30-32°C.
-
Shaking incubator: For yeast culture growth.
Yeast Culture Preparation
-
From a frozen stock, streak the recombinant yeast strain onto a selective agar (B569324) plate and incubate at 30°C for 2-3 days until colonies appear.
-
Inoculate a single colony into 10 mL of sterile growth medium.
-
Incubate the culture at 30°C in a shaking incubator (200-250 rpm) overnight or until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.6-1.0).
Assay Procedure
-
Preparation of Test Plates:
-
Prepare serial dilutions of the test compound (this compound) and the positive control (17β-estradiol) in the chosen solvent.
-
In a 96-well microplate, add 10 µL of each dilution of the test compound, positive control, and solvent control to the respective wells in triplicate.
-
Allow the solvent to evaporate completely in a sterile environment (e.g., a laminar flow hood).
-
-
Inoculation:
-
Dilute the overnight yeast culture in fresh assay medium (containing CPRG) to a final OD600 of approximately 0.1.
-
Add 200 µL of the diluted yeast suspension to each well of the 96-well plate containing the dried test compounds and controls.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 30-32°C for 48-72 hours. The incubation time may need to be optimized for the specific yeast strain and laboratory conditions.
-
Data Acquisition and Analysis
-
Absorbance Measurement:
-
After the incubation period, measure the absorbance of each well at 570 nm (for the color change of CPRG) and 690 nm (for yeast growth/turbidity) using a microplate reader.
-
-
Data Correction:
-
Correct the absorbance at 570 nm for turbidity by subtracting the absorbance at 690 nm from the 570 nm reading for each well.
-
-
Dose-Response Curve:
-
Plot the corrected absorbance values against the logarithm of the concentration of the test compound and the positive control to generate dose-response curves.
-
-
Calculation of EC50 and Relative Potency:
-
From the dose-response curves, calculate the EC50 value (the concentration that produces 50% of the maximum response) for the test compound and 17β-estradiol.
-
The relative estrogenic potency (REP) of the test compound can be calculated using the following formula: REP = (EC50 of 17β-estradiol / EC50 of test compound) x 100
-
Mandatory Visualizations
Estrogen Signaling Pathway in the Yeast Estrogen Screen
Caption: Signaling pathway of the Yeast Estrogen Screen (YES) assay.
Experimental Workflow for the Yeast Estrogen Screen (YES) Assay
Caption: Experimental workflow for the Yeast Estrogen Screen (YES) assay.
References
The Formation of 1-Hydroxyphenanthrene in Phenanthrene Biodegradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial biodegradation of phenanthrene (B1679779), with a specific focus on the formation of the metabolite 1-hydroxyphenanthrene. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a model compound for studying the metabolism of more complex and carcinogenic PAHs. Understanding its degradation pathways is crucial for developing bioremediation strategies and for providing insights into the metabolic fate of PAH-related compounds in biological systems, a key consideration in drug development and toxicology.
Introduction to Phenanthrene Biodegradation
The microbial degradation of phenanthrene is a key process in the removal of this pollutant from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to utilize phenanthrene as a source of carbon and energy. The initial step in aerobic phenanthrene degradation is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the phenanthrene molecule to form cis-dihydrodiols.[1] The position of this initial attack varies among different microbial species, leading to different degradation pathways.
While the formation of dihydrodiols is the most extensively studied initial step, the hydroxylation of the phenanthrene ring to form monohydroxylated derivatives, such as this compound, also occurs, particularly in fungal metabolism. This compound is also recognized as a human metabolite of phenanthrene exposure, making its formation pathway relevant to toxicological studies.[2]
Metabolic Pathways of Phenanthrene Degradation
The biodegradation of phenanthrene proceeds through several key pathways, primarily differing in the initial enzymatic attack on the aromatic ring system. The most well-characterized pathways in bacteria involve dioxygenation at the C-3,4, C-1,2, or C-9,10 positions. Fungal degradation, on the other hand, often involves cytochrome P450 monooxygenases.
The Dihydroxylation Pathway leading to 1-Hydroxy-2-Naphthoic Acid
The most common bacterial degradation pathway for phenanthrene is initiated by a dioxygenase attack at the C-3 and C-4 positions, forming cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[1] This intermediate is then dehydrogenated to 3,4-dihydroxyphenanthrene. Subsequent meta-cleavage of the aromatic ring yields 1-hydroxy-2-naphthoic acid.[1] From this central intermediate, the pathway can diverge into two main branches: the phthalic acid pathway and the salicylic (B10762653) acid (naphthalene) pathway.[3]
dot
References
Spectroscopic Characterization of 1-Hydroxyphenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 1-Hydroxyphenanthrene (C₁₄H₁₀O), a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779). Understanding its spectroscopic signature is crucial for its detection and quantification in environmental analysis, toxicology, and metabolism studies. This compound serves as a critical biomarker for PAH exposure.[1][2]
Molecular and Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
NMR data was acquired in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[3][4]
| Parameter | ¹H NMR (400 MHz) [4] | ¹³C NMR (100.54 MHz) [3] |
| Solvent | CDCl₃ | CDCl₃ |
| Chemical Shifts (δ, ppm) | 8.65 | 151.89 |
| 8.28 | 132.19 | |
| 8.14 | 131.91 | |
| 7.89 | 130.07 | |
| 7.75 | 128.59 | |
| 7.64 | 126.72 | |
| 7.60 | 126.57 | |
| 7.48 | 126.20 | |
| 6.95 | 123.14 | |
| 5.31 (OH) | 121.89 | |
| 119.90 | ||
| 115.50 | ||
| 110.64 |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Parameter | Value / Range | Assignment |
| Infrared (IR) | Vibrational Frequency (cm⁻¹) | 3550 - 3230 | O-H stretch (broad, H-bonded) |
| 3100 - 3000 | Aromatic C-H stretch | ||
| 1600 - 1440 | Aromatic C=C ring stretch | ||
| 1230 - 1140 | C-O stretch | ||
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ (m/z) | 194 | C₁₄H₁₀O⁺ |
| Key Fragments (m/z) | 165 | [M-CHO]⁺ | |
| 166 | [M-CO]⁺ |
Note: IR data is based on characteristic frequencies for phenolic compounds.[5] Mass spectrometry fragments are based on common fragmentation patterns for aromatic compounds.[3][6]
Table 3: UV-Vis Spectroscopic Data
Data is based on the analysis of related phenanthrene derivatives in chloroform.[7]
| Parameter | Value / Range |
| Solvent | Chloroform |
| Absorption Maxima (λ_max_) | 250 - 275 nm (intense bands) |
| up to 380 nm (less intense bands) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for phenolic and aromatic compounds and are directly applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (0 ppm).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
(Optional) D₂O Shake : To confirm the hydroxyl proton signal, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The O-H peak will disappear or significantly diminish due to proton-deuterium exchange.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid Film Method : If the sample is in a volatile solvent, deposit a drop of the concentrated solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition : Place the sample in the instrument's beam path. Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization : For biological samples, perform an extraction (e.g., liquid-liquid or solid-phase extraction). To improve volatility and thermal stability for GC analysis, derivatize the hydroxyl group. A common method is silylation, where the sample is reacted with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
GC Separation :
-
Column : Use a non-polar capillary column (e.g., OV-1 or similar).
-
Injector : Set to a split/splitless injector at 250°C.
-
Oven Program : A typical temperature program starts at ~120°C, holds for 2 minutes, then ramps at 10°C/min to 300°C, holding for a final period.
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection :
-
Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analyzer : Scan a mass range appropriate for the analyte (e.g., m/z 50-300). For trace analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring the molecular ion and key fragments.
-
-
Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with library data for confirmation.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as chloroform, ethanol, or cyclohexane. Concentrations are typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.
-
Fill a matched cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 nm to 400 nm.
-
-
Data Analysis : The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λ_max_).
Visualized Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
Metabolic Pathway of Phenanthrene
This compound is a primary metabolite formed during the biological degradation of phenanthrene. This process is mediated by cytochrome P450 enzymes, which introduce an epoxide that is subsequently rearranged to a phenol.[8][9]
Caption: Metabolic activation of Phenanthrene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C14H10O | CID 98490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-HYDROXY-PHENANTHRENE(2433-56-9) 1H NMR [m.chemicalbook.com]
- 5. 1-HYDROXY-PHENANTHRENE(2433-56-9) IR Spectrum [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Transport of 1-Hydroxyphenanthrene in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hydroxyphenanthrene is a significant metabolite of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) of widespread environmental concern. Understanding the environmental fate and transport of this hydroxylated derivative in soil is crucial for accurate risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound in terrestrial ecosystems. The document details its physicochemical properties, biotic and abiotic degradation pathways, and sorption and transport mechanisms in soil. Furthermore, it offers detailed experimental protocols for its analysis in soil matrices and visualizes key processes through logical diagrams. While quantitative data for this compound is limited, this guide synthesizes available information and draws inferences from closely related compounds to provide a thorough understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound, also known as 1-phenanthrol, is a hydroxylated derivative of phenanthrene.[1][2] Its chemical structure consists of a phenanthrene backbone with a hydroxyl group attached to the C1 position. This hydroxyl group significantly influences its physicochemical properties compared to the parent compound, phenanthrene, primarily by increasing its polarity and water solubility.[3]
Table 1: Physicochemical Properties of this compound and Phenanthrene
| Property | This compound | Phenanthrene | Reference(s) |
| Chemical Formula | C₁₄H₁₀O | C₁₄H₁₀ | [1] |
| Molar Mass | 194.23 g/mol | 178.23 g/mol | [1] |
| Appearance | Pale brown solid | Colorless solid | [3] |
| Water Solubility | Sparingly soluble | 1.1 mg/L at 25°C | [1] |
| log Kow (Octanol-Water Partition Coefficient) | ~3.8 (Estimated) | 4.46 - 4.57 | [4] |
| Vapor Pressure | Lower than phenanthrene (Estimated) | 1.2 x 10⁻⁴ mmHg at 25°C | [5] |
Note: Experimental data for some properties of this compound are scarce. Estimated values are based on its chemical structure and data from related compounds.
Environmental Fate of this compound in Soil
The environmental fate of this compound in soil is governed by a combination of degradation, sorption, and transport processes. As a metabolite of phenanthrene, its presence in soil is intrinsically linked to the biodegradation of its parent compound.[6]
Figure 1: Environmental fate of this compound in soil.
Degradation of this compound
Degradation is a key process that determines the persistence of this compound in soil. It can occur through both biotic and abiotic pathways.
Microbial degradation is the primary mechanism for the breakdown of this compound in soil. As an intermediate in the microbial degradation of phenanthrene, soil microorganisms have the enzymatic machinery to further metabolize it.[7] The degradation of phenanthrene is initiated by dioxygenase enzymes, leading to the formation of dihydrodiols, which are then converted to dihydroxyphenanthrenes and subsequently to ring cleavage products. This compound can be further hydroxylated and undergo ring fission.
While specific degradation kinetics for this compound are not well-documented, studies on phenanthrene provide some insights. For instance, the degradation of phenanthrene in soil has been reported with half-lives ranging from a few days to several weeks, depending on environmental conditions and microbial populations.[8][9][10] It is expected that this compound, being more water-soluble and potentially more bioavailable, would have a shorter half-life than its parent compound under similar conditions.
Figure 2: Simplified microbial degradation pathway of phenanthrene.
Abiotic degradation processes, including photolysis and oxidation, can also contribute to the transformation of this compound in soil, particularly at the soil surface.
-
Photodegradation: Hydroxylated PAHs can be susceptible to photodegradation by sunlight. The presence of the hydroxyl group can alter the light absorption properties and the photochemical reactivity of the molecule. Studies on phenanthrene have shown that it undergoes photodegradation on soil surfaces, and this process follows pseudo-first-order kinetics.[4][11] The half-life of phenanthrene photodegradation can be in the order of hours to days, depending on light intensity and soil properties. It is plausible that this compound also undergoes photolysis, potentially at a different rate than phenanthrene.
-
Oxidation: Abiotic oxidation can be mediated by minerals present in the soil, such as manganese oxides (e.g., birnessite).[1][2] These minerals can act as strong oxidizing agents for phenolic compounds. The hydroxyl group of this compound is a reactive site for oxidation, which can lead to the formation of phenoxy radicals and subsequently to polymerization or further degradation products.[1][7]
Table 2: Degradation Data for Phenanthrene in Soil (as a proxy)
| Degradation Process | Rate Constant (k) | Half-life (t₁/₂) | Conditions | Reference(s) |
| Biodegradation | 0.0269 hr⁻¹ | 25.8 hours | 5 µg/g phenanthrene, aerobic consortium, pH 7.0, 30°C | [8] |
| Biodegradation | 0.15 day⁻¹ | 4.6 days | - | [12] |
| Photodegradation | - | 45.9 hours | UV-light irradiation, no TiO₂ | [4] |
| Photocatalytic Degradation | - | 31.36 hours | UV-light irradiation, 4 wt.% TiO₂ | [4] |
Sorption and Transport of this compound
The movement of this compound through the soil profile is primarily controlled by its sorption to soil particles.
Sorption of organic compounds in soil is a complex process influenced by the properties of both the chemical and the soil. The primary sorbents in soil are organic matter and clay minerals.
-
Influence of the Hydroxyl Group: The hydroxyl group of this compound makes it more polar and more water-soluble than phenanthrene. Consequently, it is expected to have a lower affinity for the nonpolar soil organic matter, resulting in a lower soil organic carbon-water (B12546825) partition coefficient (Koc) compared to phenanthrene.[11] This would lead to weaker sorption and greater mobility in soil.
-
Sorption Mechanisms: The sorption of this compound to soil organic matter is likely to occur through a combination of partitioning into the organic matrix and specific interactions such as hydrogen bonding, facilitated by the hydroxyl group.
While no experimental Koc values for this compound are available, the Koc for phenanthrene typically ranges from 10,000 to 100,000 L/kg.[4][11] The Koc for this compound is expected to be significantly lower.
Table 3: Soil Sorption Coefficients for Phenanthrene (as a proxy)
| Compound | log Koc (L/kg) | Soil Type | Reference(s) |
| Phenanthrene | 4.21 | Various soils | [2] |
| Phenanthrene | 4.5 | - | [4] |
Note: This table provides data for phenanthrene. The Koc for this compound is expected to be lower due to its higher polarity.
The transport of this compound in soil is primarily through leaching with percolating water. Due to its expected lower sorption compared to phenanthrene, this compound has a higher potential to be transported through the soil profile and potentially reach groundwater. However, its transport will be retarded by sorption processes. The extent of transport will depend on soil properties (organic matter content, texture), rainfall intensity, and the degradation rate of the compound.
Experimental Protocols for the Analysis of this compound in Soil
Accurate quantification of this compound in soil is essential for fate and transport studies. The following provides a general workflow and detailed methodologies for its analysis.
Figure 3: Experimental workflow for this compound analysis.
Sample Preparation
-
Soil Sampling and Homogenization: Collect representative soil samples and homogenize them thoroughly. Air-dry the samples and sieve through a 2-mm sieve to remove large debris.
-
Extraction: The choice of extraction method depends on the desired efficiency and sample throughput.
-
Accelerated Solvent Extraction (ASE): A rapid and efficient method using elevated temperature and pressure.
-
Solvent: Dichloromethane/acetone (1:1, v/v)
-
Procedure: Mix ~10 g of soil with a drying agent (e.g., diatomaceous earth). Place in an ASE cell and extract at 100°C and 1500 psi.
-
-
Soxhlet Extraction: A classic and exhaustive method.
-
Solvent: Dichloromethane or hexane/acetone (1:1, v/v)
-
Procedure: Extract ~10 g of soil for 16-24 hours.
-
-
Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet.
-
Solvent: Dichloromethane/acetone (1:1, v/v)
-
Procedure: Extract ~10 g of soil with the solvent in a sonication bath for three cycles of 30 minutes each.
-
-
Extract Cleanup
A cleanup step is crucial to remove interfering co-extractives from the soil matrix. Solid-phase extraction (SPE) is a commonly used technique.
-
SPE Cartridge: Silica gel or Florisil cartridges are effective for cleaning up PAH extracts.
-
Procedure:
-
Condition the cartridge with a non-polar solvent (e.g., hexane).
-
Load the concentrated sample extract onto the cartridge.
-
Wash with a non-polar solvent to elute aliphatic hydrocarbons.
-
Elute the aromatic fraction, including this compound, with a more polar solvent mixture (e.g., hexane/dichloromethane).
-
Concentrate the eluate to a final volume for analysis.
-
Instrumental Analysis
GC-MS provides high sensitivity and selectivity for the analysis of this compound, but a derivatization step is required to improve its volatility and chromatographic behavior.
-
Derivatization: The hydroxyl group is converted to a less polar silyl (B83357) ether.
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of the silylated derivative of this compound.
-
HPLC-FLD is another sensitive and selective method for the analysis of hydroxylated PAHs, and it does not require derivatization.
-
HPLC Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[1][15]
-
Fluorescence Detector: Set at the optimal excitation and emission wavelengths for this compound. These wavelengths need to be determined empirically but are expected to be in the UV range for excitation and the visible range for emission.
-
Conclusion
The environmental fate and transport of this compound in soil are complex processes influenced by its physicochemical properties and various biotic and abiotic factors. As a more polar metabolite of phenanthrene, it is expected to be more mobile and potentially less persistent in the soil environment. Microbial degradation is the primary pathway for its removal, while abiotic processes like photolysis and oxidation can also contribute.
A significant knowledge gap exists regarding the quantitative aspects of its degradation kinetics and sorption behavior in soil. Future research should focus on determining these parameters to improve the accuracy of environmental risk assessments. The experimental protocols outlined in this guide provide a robust framework for conducting such studies. A deeper understanding of the environmental fate of hydroxylated PAHs like this compound is essential for protecting soil and water resources from the impacts of PAH contamination.
References
- 1. ecaservice.ru [ecaservice.ru]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Soil ecotoxicity of polycyclic aromatic hydrocarbons in relation to soil sorption, lipophilicity, and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hydroxylated polycyclic aromatic hydrocarbons in surface soil in an emerging urban conurbation in South China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Partition characteristics of polycyclic aromatic hydrocarbons on soils and sediments [pubs.usgs.gov]
- 12. Excretion Profiles and Half-Lives of Ten Urinary Polycyclic Aromatic Hydrocarbon Metabolites after Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study | MDPI [mdpi.com]
- 14. Biodegradation kinetics of phenanthrene by a fusant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Unveiling a Hidden Contaminant: A Technical Guide to the Discovery and Isolation of 1-Hydroxyphenanthrene in Environmental Samples
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that have garnered significant attention due to their carcinogenic and mutagenic properties. Phenanthrene (B1679779), a three-ring PAH, is a widespread environmental contaminant originating from the incomplete combustion of organic materials. While the focus of environmental monitoring has traditionally been on the parent PAH compounds, their metabolic and degradation products, such as 1-hydroxyphenanthrene, represent a critical and often overlooked aspect of their environmental fate and toxicity. This compound is a primary metabolite of phenanthrene, formed during its biological degradation by microorganisms and in vivo metabolism in exposed organisms.[1] Its presence in environmental matrices can serve as a valuable biomarker for phenanthrene contamination and biodegradation activity.
This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from environmental samples, with a focus on soil and water. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively identify, quantify, and understand the significance of this important phenanthrene metabolite.
Microbial Degradation of Phenanthrene: The Genesis of this compound
The formation of this compound in the environment is primarily a result of microbial metabolism. Various bacteria and fungi possess the enzymatic machinery to utilize phenanthrene as a carbon and energy source. The degradation process is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the phenanthrene molecule.
A common pathway involves the oxidation of phenanthrene to phenanthrene cis-3,4-dihydrodiol, which is then dehydrogenated to form 3,4-dihydroxyphenanthrene. Subsequent ring cleavage leads to the formation of 1-hydroxy-2-naphthoic acid. This intermediate can then be further metabolized through two primary routes: the phthalate (B1215562) pathway or the salicylate (B1505791) pathway.[2][3] In some bacterial strains, an alternative pathway involving the formation of 1-naphthol (B170400) from 1-hydroxy-2-naphthoic acid has been identified.[4] The initial hydroxylation can also occur at the 1 and 2 positions, leading to other hydroxylated intermediates. The following diagram illustrates a generalized microbial degradation pathway of phenanthrene.
References
Methodological & Application
Application Note: Quantification of 1-Hydroxyphenanthrene in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant resulting from the incomplete combustion of organic materials, and is notably present in cigarette smoke.[1] While phenanthrene itself is not considered a potent carcinogen, its metabolites are used as critical biomarkers for assessing human exposure to PAHs.[1] Upon absorption, phenanthrene is metabolized by cytochrome P450 enzymes to form various hydroxylated metabolites, including 1-hydroxyphenanthrene (1-OH-Phe).[1] These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate their excretion in urine.[1][2] The quantification of this compound in urine provides a reliable method for biomonitoring PAH exposure and for studies investigating the role of PAH metabolism in human health and disease.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human urine.
Principle The analytical method involves the enzymatic hydrolysis of glucuronide and sulfate conjugates to release free this compound. This is followed by a sample cleanup and concentration step, typically using solid-phase extraction (SPE), to isolate the analyte from the complex urine matrix. The purified extract is then analyzed by a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.[3][4]
Metabolic Pathway of Phenanthrene
Phenanthrene undergoes metabolic activation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites. These metabolites are then conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) before being excreted.
Analytical Workflow
The overall experimental workflow for the quantification of this compound involves sample preparation, including enzymatic hydrolysis and extraction, followed by instrumental analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and a deuterated internal standard (IS), such as this compound-d9 (D9-1-OH-Phe).[5]
-
Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia or E. coli.[3][5]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.[1]
-
Buffers & Additives: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0), and formic acid.[3]
-
SPE Cartridges: C18 solid-phase extraction cartridges.[1][3]
-
Other: Polypropylene (B1209903) centrifuge tubes, 96-well plates (optional for high-throughput).[1]
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex each sample to ensure homogeneity.[1] Pipette an aliquot of urine (e.g., 0.2 mL to 1.0 mL) into a polypropylene tube.[1][5]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., D9-1-OH-Phe) solution to each urine sample.[1]
-
Enzymatic Hydrolysis:
-
Add sodium acetate buffer to adjust the sample pH to approximately 5.0.[3]
-
Add β-glucuronidase/arylsulfatase solution (e.g., 10 mg/mL).[5]
-
Incubate the mixture in a water bath at 37°C for an extended period (e.g., 16-18 hours or overnight) to ensure complete hydrolysis of the conjugated metabolites.[5]
-
-
Sample Cleanup (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by LC-MS grade water.[1]
-
Loading: After incubation and cooling to room temperature, load the hydrolyzed urine sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.[1]
-
Elution: Elute the this compound and internal standard from the cartridge using a higher percentage of organic solvent like acetonitrile or methanol.[1][5]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water/acetonitrile with 0.1% formic acid). Vortex to mix.[1]
-
Final Step: Centrifuge the reconstituted sample to pellet any remaining particulate matter and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Analysis is performed using an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]
Table 1: Typical LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.3 - 0.6 mL/min[7][8] |
| Injection Volume | 5 - 15 µL[1][8] |
| Column Temp. | 50 °C[8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode* |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transition (1-OH-Phe) | e.g., m/z 193.1 → 165.1 (Quantifier), m/z 193.1 → 139.1 (Qualifier) |
| MRM Transition (D9-1-OH-Phe) | e.g., m/z 202.1 → 171.1 (Quantifier) |
Note: Ionization mode and MRM transitions must be optimized empirically for the specific instrument and analyte. The provided transitions are representative for a [M-H]⁻ precursor ion and require experimental verification.
Quantitative Data and Method Performance
The performance of LC-MS/MS methods for quantifying hydroxylated PAHs can vary based on the specific protocol, instrumentation, and sample volume. The following table summarizes representative performance characteristics from published methods.
Table 2: Summary of Method Performance Characteristics for Hydroxyphenanthrenes
| Analyte(s) | Method | Sample Volume | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| 1-OH-Phe & other OH-PAHs | On-line SPE-HPLC-MS/MS | 100 µL | 0.007 - 0.09 | - | [6] |
| 1-OH-Phe & other OH-PAHs | LC-MS/MS | - | 0.01 - 0.34 | 0.01 - 7.57 | [4] |
| 1-OH-Phe & other OH-PAHs | GC-MS | - | 0.5 - 2.5 | - | |
| 1-OH-Phe & other OH-PAHs | LC-MS/MS | 5 mL | 0.002 - 0.033 | - |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human urine. The combination of enzymatic hydrolysis to free the analyte from its conjugates, followed by solid-phase extraction for sample cleanup and concentration, ensures high-quality data suitable for biomonitoring studies. This protocol can be readily implemented in toxicology, environmental health, and clinical research laboratories to assess human exposure to PAHs and to further investigate the metabolic pathways and potential health effects of these ubiquitous environmental contaminants.
References
- 1. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of 1-Hydroxyphenanthrene in Fish Bile using HPLC-FLD
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent environmental pollutants generated from the incomplete combustion of organic materials.[1] In aquatic environments, fish can be exposed to PAHs, which they readily metabolize into more hydrophilic compounds, such as hydroxylated PAHs (OH-PAHs), and excrete in their bile.[2][3] The analysis of these metabolites in fish bile serves as a valuable biomarker for assessing recent exposure to PAHs.[3][4] 1-Hydroxyphenanthrene is a metabolite of phenanthrene (B1679779), a common PAH. This application note details a robust and sensitive method for the quantification of this compound in fish bile using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Principle of the Method
This method involves the enzymatic hydrolysis of conjugated this compound metabolites in fish bile, followed by a solid-phase extraction (SPE) clean-up and concentration step. The extracted and purified analyte is then separated and quantified using a reversed-phase HPLC system equipped with a fluorescence detector. The high sensitivity and selectivity of fluorescence detection make it ideal for analyzing trace levels of PAH metabolites in complex biological matrices.[1][5][6]
Application
This protocol is intended for researchers, environmental scientists, and toxicologists involved in the biomonitoring of PAHs in aquatic ecosystems. It provides a reliable methodology for quantifying this compound in fish bile, which can be used to assess the level of PAH contamination in the environment and its potential impact on aquatic life.
Experimental Protocol
1. Sample Collection and Storage
-
Collect bile from fish using a syringe and needle.
-
Store bile samples in amber vials to protect them from light.
-
If not analyzed immediately, samples should be stored at -20°C or lower until analysis.
2. Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727). Deionized water (18.2 MΩ·cm).
-
Standards: this compound certified reference standard.
-
Enzymes: β-glucuronidase/arylsulfatase solution.
-
Buffers: Sodium acetate (B1210297) buffer (pH 5.0).
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 3 mL).
3. Enzymatic Hydrolysis
PAH metabolites in bile are often conjugated to glucuronic acid or sulfate, making them more water-soluble. To analyze the parent metabolite, these conjugates must first be cleaved through enzymatic hydrolysis.[1]
-
Thaw fish bile samples to room temperature.
-
In a clean tube, combine a known volume of bile (e.g., 100 µL) with sodium acetate buffer (pH 5.0).
-
Add β-glucuronidase/arylsulfatase solution (e.g., 20 µL).
-
Incubate the mixture at 37°C for at least 16 hours (overnight) to ensure complete hydrolysis.[1][7][8]
4. Solid-Phase Extraction (SPE)
SPE is employed to clean up the sample by removing interfering substances and to concentrate the analyte of interest.[1]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[1]
-
Loading: Load the hydrolyzed bile sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[1]
-
Washing: Wash the cartridge with a volume of deionized water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (e.g., 250 µL of methanol) for HPLC analysis.[7][8]
5. HPLC-FLD Analysis
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation.
-
Fluorescence Detection: Set the excitation and emission wavelengths for this compound. The optimal wavelengths should be determined empirically, but a common starting point is an excitation wavelength of 252 nm and an emission wavelength of 374 nm.[1]
Quantitative Data Summary
The following table summarizes typical HPLC-FLD parameters and performance data for the analysis of this compound and other relevant PAH metabolites. Note that retention times can vary depending on the specific HPLC system, column, and mobile phase conditions.[1]
| Analyte | Retention Time (min) | Excitation λ (nm) | Emission λ (nm) | LOD (ng/mL) | LOQ (ng/mL) |
| 1-Hydroxynaphthalene | ~5.8 | 219 | 330 | 0.01 - 0.05 | 0.03 - 0.15 |
| 2-Hydroxynaphthalene | ~6.5 | 219 | 330 | 0.01 - 0.07 | 0.03 - 0.20 |
| 9-Hydroxyfluorene | ~8.2 | 260 | 310 | 0.02 - 0.06 | 0.06 - 0.18 |
| This compound | ~9.5 | 252 | 374 | 0.01 - 0.04 | 0.04 - 0.12 |
| 1-Hydroxypyrene | Varies | 341 | 383 | Varies | Varies |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values can vary between different studies and matrices.[4][9]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the analysis of this compound in fish bile.
Caption: Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilrom.ro [agilrom.ro]
- 7. Simultaneous enzymatic hydrolysis and extraction of endocrine-disrupting chemicals in fish bile using polyethersulfone polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Detection of 1-Hydroxyphenanthrene in Sediment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of 1-hydroxyphenanthrene in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a primary metabolite of phenanthrene (B1679779), a common polycyclic aromatic hydrocarbon (PAH) found in contaminated environments. Monitoring its presence in sediment is crucial for assessing the biodegradation of phenanthrene and understanding the environmental fate of PAHs. The described method involves solvent extraction, a clean-up procedure to remove interfering substances, derivatization to improve volatility and thermal stability, and subsequent analysis by GC-MS. This protocol is intended to provide a robust framework for environmental monitoring and research applications.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are introduced into the environment primarily through anthropogenic activities such as the incomplete combustion of organic materials.[1] Phenanthrene is a three-ring PAH that is frequently detected in contaminated soils and sediments. The hydroxylation of phenanthrene to form metabolites like this compound is a key step in its microbial degradation pathway. Therefore, the analysis of this compound in sediment provides valuable insight into the natural attenuation processes of PAH-contaminated sites.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[2][3] For the analysis of polar analytes like this compound, a derivatization step is necessary to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether, making it amenable to GC analysis.[4] This application note outlines a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound in sediment samples.
Experimental Protocol
This protocol is a synthesis of established methods for PAH analysis in sediments and the specific requirements for analyzing hydroxylated PAHs.
1. Sample Preparation and Extraction
Proper sample handling and preparation are critical to ensure accurate and reproducible results.
-
Sample Collection and Storage: Collect sediment samples using appropriate coring or grab sampling devices to minimize contamination. Store samples in amber glass jars at 4°C and analyze as soon as possible. If longer storage is required, freeze-dry the samples and store them at -20°C.
-
Drying and Homogenization: Prior to extraction, air-dry the sediment sample or use a freeze-dryer to remove moisture. Once dried, grind the sample to a fine, homogeneous powder using a mortar and pestle.
-
Extraction:
-
Weigh approximately 10 g of the dried, homogenized sediment into a Soxhlet extraction thimble.
-
Add an appropriate internal standard, such as phenanthrene-d10, to the sample.
-
Extract the sample for 8-12 hours using 200 mL of a 1:1 (v/v) mixture of n-hexane and acetone (B3395972) in a Soxhlet apparatus.
-
Alternatively, ultrasonication can be used as a faster extraction method. Mix 10 g of sediment with anhydrous sodium sulfate (B86663) and extract with 50 mL of acetone/hexane (1:1 v/v) in an ultrasonic bath for 30 minutes. Repeat the extraction three times with fresh solvent.
-
After extraction, concentrate the solvent extract to approximately 2 mL using a rotary evaporator.
-
2. Clean-up
A clean-up step is essential to remove interfering compounds from the sediment extract.
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a chromatography column by packing it with 10 g of activated silica gel (deactivated with 5% water).
-
Add a layer of anhydrous sodium sulfate to the top of the silica gel.
-
Transfer the concentrated extract onto the column.
-
Elute the column with 50 mL of n-hexane to remove aliphatic hydrocarbons.
-
Elute the PAH fraction, including this compound, with 70 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Concentrate the collected fraction to 1 mL under a gentle stream of nitrogen.
-
3. Derivatization
Derivatization is required to make the polar this compound suitable for GC-MS analysis.
-
Transfer the 1 mL cleaned-up extract to a 2 mL autosampler vial.
-
Add 100 µL of the derivatizing agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
Seal the vial and heat it at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS injection.
4. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, fused-silica capillary column (e.g., HP-5MS or equivalent).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for TMS-derivatized this compound: The molecular ion (m/z 266) and characteristic fragment ions (e.g., m/z 251, 235) should be monitored for quantification and confirmation.[2]
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following table provides an example of expected performance parameters for this method. Actual values should be determined during method validation in the user's laboratory.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantitation (LOQ) | 1.5 ng/g |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound in sediment.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow diagram of the analytical protocol for this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the determination of this compound in sediment. The combination of an efficient extraction, a thorough clean-up, and a specific derivatization step, followed by selective GC-MS analysis, allows for the accurate quantification of this important phenanthrene metabolite. This method is a valuable tool for environmental scientists and researchers investigating the fate and biodegradation of PAHs in the environment. Method validation should be performed in the respective laboratory to ensure the quality and accuracy of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interaction of phenanthrene and its primary metabolite (1-hydroxy-2-naphthoic acid) with estuarine sediments and humic fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of 1-Hydroxyphenanthrene from Water Samples: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyphenanthrene is a primary metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. As a biomarker for PAH exposure, its accurate quantification in aqueous matrices is crucial for toxicological and environmental monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and pre-concentration of this compound from water samples prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed protocol for the extraction of this compound from water samples using C18 SPE cartridges.
Principles of Solid-Phase Extraction
SPE is a chromatographic technique used to isolate analytes from a complex matrix. The process involves a solid phase (sorbent) packed in a cartridge, a liquid phase (sample and solvents), and the analyte of interest. The separation is based on the differential affinity of the analyte and interfering compounds for the solid phase. For non-polar compounds like this compound in a polar matrix like water, a reversed-phase sorbent such as C18 is ideal. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analyte.[1]
Experimental Protocol
This protocol is a starting point and may require optimization for specific sample matrices and analytical requirements.[2]
Materials and Reagents:
-
SPE Cartridges: C18, 500 mg, 3 mL (or similar)[3]
-
Solvents (HPLC or LC-MS grade):
-
Methanol (B129727) (MeOH)[4]
-
Acetonitrile (ACN)[4]
-
Deionized Water[4]
-
-
Reagents:
-
Trifluoroacetic Acid (TFA) (optional, for pH adjustment)[4]
-
-
Equipment:
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporator
-
Vortex Mixer
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge to waste.
-
Follow with 5 mL of methanol to waste.[5] This step solvates the C18 functional groups.
-
Do not allow the sorbent to dry out between steps.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge to waste, leaving a thin layer of water above the sorbent. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
For a 100 mL water sample, consider adding a small percentage of methanol (e.g., 5%) to the sample to improve the interaction of the analyte with the sorbent.
-
Load the water sample onto the cartridge at a slow and steady flow rate of approximately 1-2 drops per second. A consistent flow rate is crucial for reproducible recovery.[4]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in deionized water to remove weakly bound, more polar interfering compounds.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.[5]
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the this compound from the cartridge with 5 mL of a non-polar solvent or a mixture of solvents. A common elution solvent for PAHs and their metabolites is a mixture of dichloromethane and hexane (1:2 v/v) or acetonitrile.[6]
-
Allow the solvent to soak the sorbent for a minute before drawing it through slowly to ensure complete elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase compatible with your analytical instrument (e.g., 100 µL of acetonitrile/water).[7]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary
The recovery and detection limits of this compound can vary depending on the specific SPE sorbent, solvent selection, and analytical instrumentation. The following table summarizes typical performance data for the extraction of hydroxyphenanthrenes and related PAHs from water samples using C18 SPE.
| Analyte | Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hydroxyphenanthrenes | Envi-Chrom P | 43 - 87 | 0.5 - 5.1 ng/mL | Not Reported | [8] |
| Phenanthrene | C18 | 81.47 ± 1.16 | Not Reported | Not Reported | [6] |
| PAHs (general) | C18 | 43 - 62 | Not Reported | Not Reported | [9] |
| PAHs (general) | DVB Disk | >80 | Not Reported | Not Reported | [2] |
Note: The data from Grova et al. (2005) is for various biological matrices but provides an indication of the recovery of hydroxyphenanthrenes using SPE.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Conclusion
The described solid-phase extraction protocol using C18 cartridges provides an effective and reliable method for the isolation and pre-concentration of this compound from water samples. This procedure is amenable to high-throughput sample processing and, when coupled with sensitive analytical techniques, enables the accurate quantification of this important biomarker of PAH exposure. Method optimization may be necessary to achieve desired recovery and sensitivity for specific applications.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Reversed Phase SPE and GC-MS Study of Polycyclic Aromatic Hydrocarbons in Water Samples from the River Buriganga, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. iipccl.org [iipccl.org]
Application Note: Analysis of 1-Hydroxyphenanthrene in Microsomal Incubation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a common environmental contaminant and a model compound for studying the metabolism of more complex PAHs. Its metabolism in the liver is a critical area of research in toxicology and drug development, as the enzymatic products can have varying degrees of toxicity. One of the primary metabolites of phenanthrene is 1-hydroxyphenanthrene, formed through the action of cytochrome P450 (CYP) enzymes. This application note provides a detailed protocol for the analysis of this compound in in vitro microsomal incubation assays, a common method for studying xenobiotic metabolism. The protocols outlined below cover the microsomal incubation procedure, sample preparation, and analytical quantification using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Phenanthrene
Phenanthrene is metabolized by hepatic microsomal enzymes, primarily cytochrome P450s, to form various hydroxylated and dihydrodiol metabolites. The formation of this compound is a key pathway initiated by CYP-mediated oxidation. In humans, the principal CYP isozymes involved in the metabolism of phenanthrene are CYP1A1, CYP1A2, and CYP1B1.[1][2] The metabolic activation of phenanthrene can be visualized as a multi-step process.
References
Application Note: Synthesis of 1-Hydroxyphenanthrene Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of a 1-hydroxyphenanthrene reference standard, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779). The synthesis follows a robust three-step sequence: bromination of phenanthrene, subsequent methoxylation to form 1-methoxyphenanthrene (B1198984), and final demethylation to yield the target compound. This protocol is designed to be a reliable method for producing a high-purity reference standard for use in various research applications, including environmental analysis, toxicology studies, and as a biomarker for PAH exposure.[1][2] All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.
Introduction
This compound is a significant metabolite of phenanthrene, a widespread environmental pollutant.[1] Its presence in biological samples, such as urine, is often used as a biomarker to assess human exposure to PAHs.[1] Accurate quantification of this compound in these matrices requires a well-characterized, high-purity reference standard. This document outlines a comprehensive and reproducible laboratory-scale protocol for the synthesis of this compound.
Overall Reaction Scheme
Caption: Overall synthetic route to this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 85-01-8 | Sigma-Aldrich | 98% |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Sigma-Aldrich | ≥99.5% |
| Carbon Tetrachloride | CCl₄ | 153.82 | 56-23-5 | Sigma-Aldrich | ≥99.5% |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Sigma-Aldrich | 95% |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Sigma-Aldrich | 98% |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | ≥99.8% |
| Boron Tribromide | BBr₃ | 250.52 | 10294-33-4 | Sigma-Aldrich | 1.0 M in CH₂Cl₂ |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | ≥99.8% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich | ≥99.5% |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | ≥99.0% |
| Silica (B1680970) Gel | SiO₂ | 60.08 | 7631-86-9 | Sigma-Aldrich | 60 Å, 230-400 mesh |
Step 1: Synthesis of 1-Bromophenanthrene
Note: Direct bromination of phenanthrene can produce a mixture of isomers, with the 9-position being particularly reactive.[3][4] Careful monitoring and purification are crucial to isolate the desired 1-bromo isomer.
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene (10.0 g, 56.1 mmol) in carbon tetrachloride (100 mL).
-
Heat the solution to a gentle reflux.
-
Slowly add a solution of bromine (9.0 g, 56.3 mmol) in carbon tetrachloride (20 mL) from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue refluxing for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane:dichloromethane gradient to separate the isomers. The fractions containing 1-bromophenanthrene are identified by TLC and combined.
-
Evaporate the solvent from the combined fractions to yield pure 1-bromophenanthrene as a solid.
| Parameter | Value |
| Expected Yield | 40-50% |
| Purity (by GC-MS) | >95% |
Step 2: Synthesis of 1-Methoxyphenanthrene
Procedure: [5]
-
To a solution of dry methanol (B129727) (80 mL) under an argon atmosphere at 0°C, carefully add freshly cut sodium (2.3 g, 100 mmol).[5]
-
Once the sodium has completely dissolved, add dry N,N-dimethylformamide (DMF) (40 mL) followed by copper(I) iodide (2.4 g, 12.6 mmol).[5]
-
To this mixture, add a solution of 1-bromophenanthrene (e.g., 3.1 g, as part of a bromophenanthrene mixture) in dry DMF (40 mL).[5]
-
Heat the resulting mixture to reflux under an argon atmosphere and maintain for 24-48 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with chloroform (B151607) or ethyl acetate (B1210297) (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 1-methoxyphenanthrene.
| Parameter | Value |
| Expected Yield | 70-80% |
| Purity (by GC-MS) | >97% |
Step 3: Synthesis of this compound
-
Dissolve 1-methoxyphenanthrene (1.0 g, 4.8 mmol) in dry dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add boron tribromide (1.0 M solution in dichloromethane, 14.4 mL, 14.4 mmol) dropwise to the stirred solution.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of water (10 mL).[9]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound reference standard should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀O |
| Molar Mass | 194.23 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.64-8.66 (m, 1H), 8.27-8.29 (m, 1H), 8.13-8.16 (m, 1H), 7.88-7.92 (m, 1H), 7.74-7.76 (m, 1H), 7.57-7.66 (m, 3H), 7.45-7.50 (m, 1H), 6.93-6.96 (d, J=7.6 Hz, 1H), 5.31 (s, 1H, -OH).[10]
-
¹³C NMR (100.54 MHz, CDCl₃) δ (ppm): 151.89, 132.19, 131.91, 130.07, 128.59, 126.72, 126.57, 126.20, 123.14, 121.89, 119.90, 115.50, 110.64.[10]
The purity of the final compound can be further assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Boron tribromide is corrosive and reacts violently with water; handle under an inert atmosphere and quench with caution.[7]
-
Carbon tetrachloride and dichloromethane are hazardous solvents; avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a this compound reference standard. The described three-step synthesis is a practical approach for obtaining high-purity material essential for analytical and toxicological studies involving PAH metabolites. The provided characterization data will aid in the verification of the final product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (¹³Câ, 99%) 50 µg/mL in toluene- Cambridge Isotope Laboratories, CLM-7669-1.2 [isotope.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C14H10O | CID 98490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Immunoassay Development: Rapid Screening of 1-Hydroxyphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyphenanthrene is a primary metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment due to the incomplete combustion of organic materials. As a biomarker for PAH exposure, the rapid and sensitive detection of this compound in biological samples, such as urine, is crucial for environmental health and toxicology studies.[1] This document provides a detailed guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the rapid screening of this compound. The protocols outlined below cover hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the development and validation of the competitive ELISA.
Principle of the Competitive ELISA
The competitive ELISA is a highly sensitive immunoassay format suitable for the detection of small molecules like this compound.[2][3] In this assay, free this compound in the sample competes with a fixed amount of a this compound-enzyme conjugate (the coating antigen) for binding to a limited number of specific monoclonal antibody binding sites. The antibody is immobilized on the surface of a microtiter plate. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
Part 1: Hapten Synthesis and Immunogen Preparation
The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically modified to be immunogenic when conjugated to a larger carrier protein.
1.1. Synthesis of a this compound Hapten with a Carboxyl Linker (Illustrative Protocol)
This protocol describes a hypothetical synthesis of a this compound derivative with a carboxyl group, which is necessary for conjugation to a carrier protein. This is a crucial step as the hapten needs to be chemically linked to a larger molecule to elicit an immune response.[4][5]
-
Reaction: Etherification of this compound with an alkyl haloacetate (e.g., ethyl bromoacetate) followed by hydrolysis of the ester to yield a carboxylic acid derivative.
-
Step 1: Etherification:
-
Dissolve this compound in a suitable aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).
-
Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add a molar equivalent of ethyl bromoacetate (B1195939) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting ethyl ester derivative by column chromatography on silica (B1680970) gel.
-
-
Step 2: Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol (B145695) and water.
-
Add a molar excess of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid hapten.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The final product, (1-phenanthroxy)acetic acid, is the hapten ready for conjugation.
-
1.2. Conjugation of the Hapten to a Carrier Protein (Immunogen Preparation)
The carboxylated hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.[4][6]
-
Method: Active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC).
-
Procedure:
-
Dissolve the this compound hapten in DMF.
-
Add a molar excess of NHS and EDC to the hapten solution and stir at room temperature for several hours to form the NHS-activated hapten.
-
In a separate container, dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Slowly add the NHS-activated hapten solution to the carrier protein solution with gentle stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4 °C.
-
Remove the unreacted hapten and byproducts by dialysis against PBS.
-
The resulting this compound-BSA conjugate is the immunogen.
-
Part 2: Monoclonal Antibody Production
The production of a high-affinity and specific monoclonal antibody is a critical step in the development of a reliable immunoassay.
2.1. Immunization and Hybridoma Production
-
Immunization:
-
Emulsify the this compound-BSA immunogen with an equal volume of a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Immunize BALB/c mice with the emulsion via intraperitoneal injection at regular intervals (e.g., every 2-3 weeks).
-
Monitor the antibody titer in the mouse serum by indirect ELISA using a coating antigen (e.g., this compound-ovalbumin).
-
-
Hybridoma Production:
-
Once a high antibody titer is achieved, give the mouse a final booster injection of the immunogen in saline.
-
Three to four days later, euthanize the mouse and aseptically harvest the spleen.
-
Isolate splenocytes and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in a selective medium (e.g., HAT medium).
-
2.2. Screening and Cloning
-
Screening:
-
Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the this compound coating antigen using an indirect ELISA.
-
Select the hybridomas that produce antibodies with high affinity for the coating antigen.
-
-
Cloning:
-
Clone the selected positive hybridomas by limiting dilution to ensure that the antibody-producing cells are derived from a single clone (monoclonal).
-
Re-screen the clones to confirm antibody production and select the best-performing clone for expansion.
-
Part 3: Competitive ELISA Protocol
This protocol outlines the steps for performing a competitive ELISA for the quantification of this compound in samples.[1][2][7][8]
3.1. Reagents and Materials
-
96-well microtiter plates
-
Coating antigen (this compound-enzyme conjugate)
-
Monoclonal antibody specific for this compound
-
This compound standards
-
Sample diluent (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
3.2. Assay Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with the monoclonal antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a mixture of the sample or standard and a fixed concentration of the this compound-enzyme conjugate to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to the wells and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Presentation
The results of the competitive ELISA are typically presented as a standard curve, from which the concentration of this compound in unknown samples can be determined.
Table 1: Representative Performance Characteristics of the this compound Competitive ELISA
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Dynamic Range | 0.2 - 10 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 2: Representative Cross-Reactivity of the Monoclonal Antibody
The specificity of the immunoassay is determined by testing the cross-reactivity of the antibody with structurally related compounds.[9][10]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| Phenanthrene | > 1000 | < 0.15 |
| 2-Hydroxyphenanthrene | 50 | 3 |
| 3-Hydroxyphenanthrene | 75 | 2 |
| 4-Hydroxyphenanthrene | 100 | 1.5 |
| 9-Hydroxyphenanthrene | 150 | 1 |
| 1-Hydroxypyrene | > 1000 | < 0.15 |
| Naphthalene | > 1000 | < 0.15 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Visualizations
Caption: Workflow for the development of a this compound immunoassay.
Caption: Principle of the competitive ELISA for this compound.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. biocompare.com [biocompare.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SPE Cleanup for 1-Hydroxyphenanthrene in Sediment Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Extraction (SPE) cleanup for the analysis of 1-Hydroxyphenanthrene in complex sediment matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE cleanup of this compound from sediment extracts.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Inappropriate Sorbent Choice: this compound is more polar than its parent PAH. A standard C18 reversed-phase sorbent might not be optimal if the sample extract is in a strong organic solvent. | For extracts in non-polar solvents, consider using a polar sorbent like alumina (B75360) or silica. For aqueous extracts, a C18 sorbent can be effective.[1] |
| Sample Solvent Too Strong: The solvent containing the sediment extract may be too strong, causing the analyte to pass through the cartridge without being retained. | Dilute the sample with a weaker solvent to enhance retention on the sorbent.[2] | |
| Improper Cartridge Conditioning: Failure to properly wet and equilibrate the sorbent can lead to inconsistent interactions and poor retention. | Condition the cartridge with a wetting solvent like methanol (B129727), followed by equilibration with a solvent similar in composition to the sample matrix. Do not let the sorbent dry out before loading the sample.[2] | |
| Elution Solvent Too Weak: The selected elution solvent may not be strong enough to desorb the this compound from the sorbent. | Increase the polarity of the elution solvent. For alumina, a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and isopropanol (B130326) can be effective. For C18, methanol or acetonitrile (B52724) are common choices.[1][3] | |
| High Flow Rate: Loading the sample or eluting the analyte too quickly can prevent proper interaction with the sorbent. | Reduce the flow rate during sample loading and elution to allow for adequate equilibration. | |
| Co-elution of Interferences | Wash Step is Ineffective: The wash solvent may be too weak to remove matrix interferences or too strong, causing premature elution of the analyte. | Optimize the wash step by using a solvent that is strong enough to remove interferences but not the this compound. For reversed-phase SPE, a mixture of water and a small percentage of organic solvent is a good starting point.[2] |
| Incorrect Sorbent Selection: The chosen sorbent may have a high affinity for both the analyte and interfering compounds. | Experiment with different sorbent chemistries. For example, if using a reversed-phase sorbent, try a normal-phase sorbent like alumina, which may have different selectivity for the interferences in your sediment matrix. | |
| Inconsistent and Irreproducible Results | Variable Sample Matrix: Sediment samples can be highly heterogeneous, leading to variations in the extraction and cleanup process. | Homogenize the sediment sample thoroughly before extraction. |
| Cartridge Drying Out: Allowing the sorbent bed to dry out at any point before elution can lead to channeling and inconsistent recoveries. | Ensure a layer of solvent remains above the sorbent bed throughout the conditioning, equilibration, and loading steps.[2] | |
| Inconsistent Elution Volume: Using varying amounts of elution solvent will lead to inconsistent analyte recovery. | Use a consistent and sufficient volume of elution solvent to ensure complete desorption of the analyte. |
Data Summary
The selection of the appropriate SPE sorbent is critical for the successful isolation of this compound. The following table summarizes recovery data for hydroxylated PAHs using different sorbent types.
| Sorbent Type | Analyte(s) | Matrix | Recovery (%) | Reference |
| C18 | This compound & other OH-PAHs | Surface Water | 60-100 | [1] |
| HLB | OH-PAHs | Surface Water | <60 for some analytes | [1] |
| PEP | OH-PAHs | Surface Water | <60 for some analytes | [1] |
| Alumina (Neutral) | General polar compounds | Food and Environmental | General starting method, specific recovery not provided | |
| Envi-Chrom P | Hydroxyphenanthrenes | Biological Matrices | Not specified, but used in a validated method | [4] |
Experimental Protocols
Below are detailed starting protocols for SPE cleanup of this compound from sediment extracts using both reversed-phase and normal-phase chromatography. Note: These are general starting points and may require optimization for your specific sample matrix and analytical requirements.
Protocol 1: Reversed-Phase SPE (for aqueous extracts)
This protocol is suitable for sediment extracts that have been solvent-exchanged into an aqueous solution.
-
Sorbent Selection: C18 (500 mg, 6 mL).
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge, leaving a thin layer of water above the sorbent bed.
-
Sample Loading: Load the aqueous sediment extract at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound with two 3 mL aliquots of methanol or acetonitrile into a collection tube.
-
Post-Elution: The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis (e.g., HPLC, GC-MS after derivatization).
Protocol 2: Normal-Phase SPE (for non-polar organic extracts)
This protocol is suitable for sediment extracts in non-polar solvents like hexane or dichloromethane.
-
Sorbent Selection: Alumina (neutral, 500 mg, 6 mL).
-
Conditioning: Pass 5 mL of isopropanol or dichloromethane through the cartridge.
-
Equilibration: Pass 5 mL of hexane through the cartridge, leaving a thin layer of hexane above the sorbent bed.
-
Sample Loading: Load the sediment extract (dissolved in hexane) at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% dichloromethane in hexane solution to remove non-polar interferences.
-
Elution: Elute the this compound with two 3 mL aliquots of a 1:1 mixture of hexane and dichloromethane or hexane and isopropanol.
-
Post-Elution: The eluate can be concentrated and reconstituted for analysis.
Visualizations
References
Technical Support Center: GC-MS Analysis of 1-Hydroxyphenanthrene
Welcome to our dedicated support center for troubleshooting issues related to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Hydroxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly poor peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my GC-MS analysis?
A1: Peak tailing for this compound is a common issue primarily due to its polar hydroxyl group. This functional group can interact with active sites within the GC system, such as silanol (B1196071) groups in the inlet liner and on the column stationary phase, leading to asymmetrical peaks.[1][2][3] Other causes can include column contamination, improper column installation, or suboptimal method parameters.[4][5]
Q2: What is the most effective way to improve the peak shape of this compound?
A2: Derivatization is a highly recommended technique to improve the peak shape of polar compounds like this compound.[6][7][8] By converting the polar hydroxyl group into a less polar silyl (B83357) ether (e.g., using MSTFA), you can significantly reduce interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[6][8]
Q3: Can I analyze this compound without derivatization?
A3: While direct analysis is possible, it is more challenging and often leads to poor peak shape and lower sensitivity. If you must proceed without derivatization, it is crucial to use a highly inert system, including a deactivated inlet liner and a column specifically designed for polar compounds, to minimize peak tailing.[3]
Q4: What type of GC column is best for this compound analysis?
A4: For the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives, a low-bleed, mid-polar to polar stationary phase is often recommended.[9][10] Columns specifically designed for PAH analysis, such as those with arylene-modified stationary phases, can provide good selectivity.[9][11][12] If analyzing the derivatized form, a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a common choice and generally provides good results.[10]
Q5: What are the critical GC-MS parameters to optimize for this compound analysis?
A5: Key parameters to optimize include the inlet temperature, oven temperature program, and carrier gas flow rate. The inlet temperature should be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.[13][14] A suitable oven temperature program is essential to achieve good separation from other compounds in the sample.[14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Problem: My this compound peak is showing significant tailing.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Detailed Steps:
-
Consider Derivatization: If you are not already doing so, derivatizing your sample is the most effective first step to eliminate peak tailing caused by the polar hydroxyl group.[6][7][8]
-
Perform Inlet Maintenance: The injection port is a common source of active sites. Replace the inlet liner with a fresh, deactivated one and replace the septum.[4][5] Contamination can build up in the liner, leading to peak tailing.[1]
-
Trim the Column: If inlet maintenance does not resolve the issue, the front portion of the analytical column may be contaminated or have active sites. Trimming 10-20 cm from the inlet side of the column can often restore peak shape.[1][2]
-
Optimize Temperatures: Ensure your inlet temperature is adequate for the vaporization of this compound (or its derivative) without causing degradation.[13] A typical starting point is 250°C.[8][14] Review your oven temperature program to ensure it is optimal for your specific column and analyte.
-
Evaluate Column Health: If the above steps fail, your column may be irreversibly damaged or contaminated. Consider replacing the column with a new one appropriate for your analysis.[4]
Guide 2: Optimizing GC-MS Method Parameters
This guide provides recommended starting parameters for the analysis of silylated this compound.
Experimental Protocol: Derivatization of this compound
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (B92270) (as a catalyst) to the dried sample.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Note: This is a general procedure and may require optimization based on your specific sample matrix and concentration.
Table 1: Recommended GC-MS Starting Parameters for Derivatized this compound
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides good peak shape for the less polar silylated derivative.[10] |
| Inlet Temperature | 250 - 280 °C | Ensures efficient vaporization of the derivatized analyte.[8][14] |
| Injection Mode | Splitless | Recommended for trace-level analysis to maximize sensitivity.[1][8] |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency.[8] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimal for good separation and peak shape on a 0.25 mm ID column. |
| Oven Program | Initial: 100°C, hold 2 minRamp: 10°C/min to 300°C, hold 5 min | This is a starting point and should be optimized to achieve the best separation for your sample. |
| MS Transfer Line | 280 - 300 °C | Prevents condensation of the analyte before reaching the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | A standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity for target compound analysis.[8][15] |
| Monitored Ions (for TMS-derivative) | m/z 266 (Molecular Ion), 251, 194 | These are characteristic ions for the trimethylsilyl (B98337) derivative of this compound. |
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of potential issues leading to poor peak shape.
Caption: Interrelated factors contributing to poor peak shape in GC-MS analysis.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sielc.com [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 12. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 13. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in 1-Hydroxyphenanthrene LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 1-Hydroxyphenanthrene. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and achieve accurate, reproducible results in your research.
Troubleshooting Guides
This section provides step-by-step guidance to resolve common issues encountered during the LC-MS/MS analysis of this compound.
Issue: High Signal Variability and Poor Reproducibility
Question: My this compound signal is highly variable between injections and different sample batches, leading to poor reproducibility. What could be the cause and how can I fix it?
Answer:
High signal variability is a common problem in LC-MS/MS analysis and is often attributed to inconsistent matrix effects.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Cleanup | Variability in your sample preparation can lead to differing levels of matrix components in your final extracts.[1] Ensure your sample preparation protocol is well-defined and consistently executed. The use of automated sample preparation systems can significantly improve reproducibility.[1] |
| Variable Matrix Composition | The composition of biological matrices can differ from sample to sample, causing inconsistent ion suppression or enhancement.[1] The most effective way to compensate for this is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆.[2][3] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification.[4][5] |
| Instrument Contamination and Carryover | Residual matrix components or high-concentration samples can adsorb to the column or other parts of the LC system, leading to carryover and ghost peaks in subsequent runs.[6][7] Implement a robust column washing step after each injection or batch. Regularly flush the column with a strong solvent to remove contaminants.[1] Using a guard column can also help protect the analytical column.[6] |
Issue: Low Analyte Signal, Poor Recovery, or Complete Signal Loss
Question: I am observing a very low signal, poor recovery, or in some cases, a complete loss of the this compound signal. What are the likely causes and solutions?
Answer:
A significant drop in signal intensity or complete signal loss is often a result of severe ion suppression or issues with the sample preparation and analytical method.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components, especially phospholipids (B1166683) in plasma samples, are a major cause of ion suppression in electrospray ionization (ESI).[8] To mitigate this, improve your sample preparation to remove these interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than protein precipitation.[8][9][10] |
| Suboptimal Sample Preparation | Inefficient extraction of this compound from the sample matrix will lead to low recovery. Optimize your extraction protocol by testing different solvents and conditions. For complex matrices, a multi-step cleanup involving both LLE and SPE might be necessary.[11] |
| Analyte Adsorption | This compound, being a polycyclic aromatic hydrocarbon (PAH), can adsorb to active sites in the LC flow path, including metal surfaces of the column and tubing.[12] This is especially problematic at low concentrations. Consider using metal-free or PEEK-lined columns and tubing to minimize these interactions.[12] |
| Incompatible Mobile Phase | The pH and composition of the mobile phase can affect the ionization efficiency of this compound.[1] Experiment with different mobile phase additives and pH values to find the optimal conditions for your analyte. |
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatographic peak for this compound is showing significant tailing/fronting/splitting. What could be causing this and how do I improve it?
Answer:
Poor peak shape can compromise the accuracy of integration and, consequently, quantification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak fronting.[13] Diluting the sample can help to mitigate this issue.[14][15] |
| Secondary Interactions | Analyte interaction with the column's stationary phase or active sites can cause peak tailing.[6] Ensure the mobile phase pH is appropriate for this compound. Using a high-purity, well-maintained column is also crucial. |
| Co-eluting Interferences | A closely eluting or co-eluting interference can distort the peak shape, sometimes causing splitting.[6] Adjusting the chromatographic gradient or using a column with a different selectivity can help to resolve the analyte from the interference. |
| Injector Issues | Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to distorted peak shapes.[13] Regular maintenance of the injector is essential. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[4][16] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[16] They are a major concern because they can negatively impact the accuracy, precision, and sensitivity of quantitative methods.[10][14]
Q2: How can I quantitatively assess the matrix effect in my assay?
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[17] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100 [1]
A value close to 100% indicates minimal matrix effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
The choice of sample preparation technique depends on the complexity of the matrix. For biological samples like plasma or urine, more rigorous cleanup methods are generally required.
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing matrix components, often resulting in significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts.[9] | Can have low recovery for more polar analytes and is more labor-intensive.[9] |
| Solid-Phase Extraction (SPE) | Highly effective at removing interfering compounds and can be automated.[4][18] Mixed-mode SPE can provide the cleanest extracts.[9] | More expensive and requires method development to optimize sorbent and solvent selection. |
| QuEChERS | Fast and easy, with good recovery for a wide range of analytes. | May require further cleanup steps for complex matrices.[19] |
For this compound analysis in complex biological matrices, Solid-Phase Extraction (SPE) is often the most effective method for reducing matrix effects.[11]
Q4: When is the use of a stable isotope-labeled internal standard (SIL-IS) necessary?
The use of a SIL-IS is highly recommended, and often considered essential, for achieving the highest accuracy and precision in quantitative LC-MS/MS bioanalysis.[14] A SIL-IS is crucial when:
-
The sample matrix is complex and variable (e.g., plasma, urine, tissue).
-
Significant matrix effects are observed.
-
The sample preparation procedure has multiple steps where analyte loss can occur.
Stable isotope-labeled standards, such as ¹³C-labeled this compound, are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the analyte.[5] This ensures they behave similarly during sample preparation and ionization, effectively compensating for matrix effects and analyte loss.[4][5]
Q5: Can I completely eliminate matrix effects?
Completely eliminating matrix effects is often not possible, especially in complex biological matrices.[14] The goal is to minimize them to a level where they do not impact the accuracy and reproducibility of the assay. This is achieved through a combination of effective sample preparation, optimized chromatography, and the use of an appropriate internal standard.[14][20]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution to deconjugate the this compound metabolites.
-
Add your stable isotope-labeled internal standard.
-
Vortex and incubate at 37°C for at least 4 hours.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
-
Analyte Elution:
-
Elute the this compound and internal standard with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis highlighting key stages.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of 1-Hydroxyphenanthrene during sample extraction
Technical Support Center: 1-Hydroxyphenanthrene Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their sample extraction and analysis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during sample extraction?
Low recovery of this compound is a frequent challenge and can be attributed to several factors:
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Incomplete enzymatic hydrolysis: In biological matrices like urine, this compound is often present as glucuronide or sulfate (B86663) conjugates. Incomplete hydrolysis with β-glucuronidase and arylsulfatase will result in the conjugated forms not being extracted efficiently.
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Suboptimal Solid-Phase Extraction (SPE) parameters: The choice of SPE sorbent, loading conditions, wash solvents, and elution solvents are critical. Using an inappropriate solvent can lead to poor retention of the analyte on the sorbent or incomplete elution.
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the pH of the aqueous phase are crucial for achieving a good partition coefficient for this compound.
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Analyte degradation: this compound can be sensitive to light and oxidation. Samples should be protected from light and stored at low temperatures.
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Matrix effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.
Q2: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting this compound. The choice often depends on the sample matrix, required sample throughput, and desired level of automation.
-
SPE is generally preferred for its higher selectivity, reduced solvent consumption, and potential for automation, which can improve reproducibility.[1][2][3]
-
LLE can be a robust and cost-effective alternative, particularly when dealing with complex matrices. A study by Grova et al. (2005) utilized a combination of LLE followed by SPE for purification.[4][5][6]
Q3: How can I improve the efficiency of the enzymatic hydrolysis step?
To ensure complete deconjugation of this compound metabolites, consider the following:
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Enzyme selection: Use a purified β-glucuronidase/arylsulfatase from a reliable source, such as Helix pomatia.
-
Incubation conditions: Optimize the incubation time and temperature. A typical protocol involves incubation at 37°C for 16-18 hours.[1]
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pH: Ensure the pH of the sample is adjusted to the optimal range for the enzyme, which is typically around 5.0-5.5.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Urine Samples | Incomplete hydrolysis of glucuronide/sulfate conjugates. | Ensure the use of β-glucuronidase/arylsulfatase and incubate at 37°C for at least 16 hours at pH 5.0-5.5.[1] |
| Suboptimal SPE elution solvent. | Replace acetonitrile (B52724) with methanol (B129727) as the elution solvent. This has been shown to significantly improve recovery.[1][3] | |
| Poor retention on SPE cartridge. | Use a polymeric absorbent-based SPE cartridge.[1][2][3] Consider diluting the urine sample with 15% methanol in sodium acetate (B1210297) buffer before loading.[1] | |
| Poor Reproducibility | Manual sample loading variability. | Automate the sample loading step for SPE to improve consistency.[1][2][3] |
| Inconsistent pH adjustment. | Use a calibrated pH meter and fresh buffers for accurate pH adjustment before hydrolysis and extraction. | |
| High Background/Interference | Insufficient cleanup. | Optimize the wash steps in your SPE protocol. A combination of aqueous and low-percentage organic washes can remove polar interferences. |
| Matrix effects in LC-MS/MS. | Incorporate a matrix-matched calibration curve or use an isotopically labeled internal standard for quantification. | |
| Analyte Degradation | Exposure to light or high temperatures. | Store samples and extracts in amber vials and at low temperatures (-20°C or below) to prevent degradation.[7] |
Quantitative Data on Extraction Methods
The following tables summarize recovery data for this compound and related compounds from various studies.
Table 1: Recovery of Hydroxyphenanthrenes using Liquid-Liquid Extraction followed by SPE
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Phenanthrene (B1679779) and Hydroxyphenanthrenes | Urine | LLE (Cyclohexane/Ethyl Acetate) + SPE | 87 | [4] |
| Phenanthrene and Hydroxyphenanthrenes | Milk | LLE (Cyclohexane/Ethyl Acetate) + SPE | 43 | [4] |
| Phenanthrene and Hydroxyphenanthrenes | Blood & Tissue | LLE (Cyclohexane/Ethyl Acetate) + SPE | 59 | [4] |
Table 2: Improvement of OH-PAH Recovery in Urine using Optimized SPE
| Analyte | Initial Recovery (%) (Acetonitrile Elution) | Optimized Recovery (%) (Methanol Elution) | Reference |
| 1-Hydroxypyrene | 16 | 93 | [1] |
| This compound | Not specified | >69 | [1][2][3] |
| 2&3-Hydroxyphenanthrene | Not specified | >69 | [1][2] |
| 4-Hydroxyphenanthrene | Not specified | >69 | [1][2] |
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is based on the optimized method described by Nguyen et al. (2022).[1][3]
-
Sample Preparation:
-
Thaw 1 mL urine samples at room temperature.
-
Add an internal standard mixture.
-
Add 1 mL of β-glucuronidase/aryl sulfatase solution (10 mg/mL in 0.1M sodium acetate, pH 5.5).
-
Incubate in a water bath at 37°C for 17-18 hours for deconjugation.
-
Dilute the sample with 15% methanol in 0.1M sodium acetate (pH 5.5).
-
-
Solid-Phase Extraction:
-
Use a polymeric absorbent SPE cartridge (e.g., Bond Elut Focus).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences (e.g., water, followed by a low percentage of methanol in water).
-
Elution: Elute the analytes with methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) followed by SPE Cleanup
This protocol is adapted from the method described by Grova et al. (2005).[4][5][6]
-
Enzymatic Hydrolysis:
-
Perform enzymatic hydrolysis on the biological sample as described in the SPE protocol.
-
-
Liquid-Liquid Extraction:
-
After hydrolysis, add an equal volume of cyclohexane/ethyl acetate (50:50, v/v) to the sample.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Collect the organic layer. Repeat the extraction twice.
-
Pool the organic extracts.
-
-
SPE Cleanup:
-
Use an Envi-Chrom P SPE column.
-
Load the pooled organic extract onto the conditioned column.
-
Elute the phenanthrene and hydroxyphenanthrene compounds with 12 mL of cyclohexane/ethyl acetate (50:50, v/v).
-
-
Analysis:
-
The eluate can be concentrated and derivatized for GC-MS analysis or reconstituted for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Optimized SPE of this compound.
References
- 1. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, this compound, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]
Addressing instability of 1-Hydroxyphenanthrene in standard solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of 1-Hydroxyphenanthrene in standard solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution is showing a decrease in concentration over a short period. What are the likely causes?
A1: The instability of this compound in standard solutions is primarily due to oxidation and photodegradation.[1][2] Phenolic compounds, like this compound, are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen. The choice of solvent can also significantly influence stability.
Q2: What are the ideal storage conditions for this compound standard solutions?
A2: To minimize degradation, standard solutions of this compound should be stored under refrigerated conditions, typically between +2°C and +8°C.[3][4] It is crucial to protect the solution from light by using amber vials or by storing them in the dark. For long-term storage, some protocols suggest temperatures as low as -20°C.[5]
Q3: Which solvent should I use to prepare my this compound standard solution for optimal stability?
A3: The choice of solvent is critical. While non-polar solvents might be used for initial stock solutions, studies on related PAHs suggest that polar solvents like acetonitrile (B52724) and methanol (B129727) may slow down the rate of photodegradation compared to non-polar solvents like hexane (B92381) and isooctane.[6] However, the solvent must be compatible with your analytical methodology (e.g., HPLC, GC-MS). Toluene (B28343) is a common solvent for commercially available standards.[3][4] It is recommended to prepare fresh working solutions and consider adding a suitable antioxidant to mitigate degradation.[7]
Q4: Can I do anything to extend the shelf-life of my working solutions?
A4: Yes. It is recommended that calibrant and spiking solutions be prepared fresh. To minimize degradation, consider adding a suitable antioxidant to your solutions.[7] Additionally, purging the vial headspace with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation. Always store solutions tightly capped and protected from light at recommended temperatures.
Q5: What are the common degradation products of this compound, and how can they affect my analysis?
A5: While specific degradation products for this compound in standard solutions are not extensively documented in the provided search results, the degradation of similar phenolic and polycyclic aromatic compounds often involves oxidation to form quinone-type structures and other oxygenated derivatives.[1][2] These degradation products can appear as extraneous peaks in your chromatogram, potentially co-eluting with and interfering with the quantification of your target analyte or other compounds in your sample.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to standard solution instability.
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing Peak Area/Response Over Time | Degradation of this compound in the standard solution. | 1. Prepare a fresh standard solution from a solid reference material or a new commercial stock solution.[7]2. Compare the response of the new standard to the old one. A significant difference confirms degradation.3. Review your storage conditions. Ensure the solution is refrigerated and protected from light.[3][4]4. Consider preparing smaller batches of working standards more frequently. |
| Appearance of Ghost or Unexpected Peaks in Standard Chromatogram | Formation of degradation products. | 1. Analyze a fresh standard to see if the ghost peaks are absent.2. If the peaks are present in the old standard but not the new one, they are likely degradation products.3. Check the solvent blank for contaminants.4. If using a new bottle of solvent, test it for impurities. |
| Poor Peak Shape (Tailing or Fronting) | Co-elution of degradation products with the analyte peak. | 1. Optimize chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to improve separation from potential interferents.2. Prepare a fresh standard to see if the peak shape improves.3. Ensure the sample solvent is compatible with the mobile phase. |
| Inconsistent Calibration Curve | Instability of the calibration standards, especially at lower concentrations. | 1. Prepare fresh calibration standards daily from a stable stock solution.2. Store stock solutions in a solvent that minimizes degradation and at a low temperature (-20°C).[5]3. Consider adding an antioxidant to the standards.[7] |
| High Background Noise in Mass Spectrometry | Presence of multiple degradation products. | 1. Use a fresh standard solution.2. Clean the mass spectrometer source to remove any contaminants from previous injections of degraded standards. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Standard Solutions
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store solutions refrigerated (+2°C to +8°C) or frozen (-20°C for longer-term storage).[3][4][5] |
| Light | Exposure to UV and visible light causes photodegradation. | Use amber glass vials and store in the dark.[3][4] |
| Oxygen | Promotes oxidative degradation. | Purge vials with an inert gas (e.g., nitrogen, argon) before sealing. Keep vials tightly capped. |
| Solvent Type | Stability varies with solvent polarity. Polar solvents may slow photodegradation. | Select a solvent that is compatible with your analytical method and offers better stability (e.g., acetonitrile, methanol).[6] |
| Solution Age | Degradation is a time-dependent process. | Prepare fresh working solutions regularly. It is recommended to prepare calibrant solutions fresh.[7] |
| pH | Can influence the rate of oxidation of phenolic compounds. | Maintain a neutral or slightly acidic pH if compatible with the analytical method. |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
This protocol outlines the general steps for preparing stock and working standard solutions of this compound.
Materials:
-
This compound certified reference material (solid)
-
High-purity solvent (e.g., toluene, acetonitrile, or methanol)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh a precise amount of this compound solid using an analytical balance. b. Quantitatively transfer the solid to a volumetric flask of appropriate size. c. Add a small amount of solvent to dissolve the solid completely. d. Once dissolved, fill the flask to the mark with the solvent. e. Stopper the flask and invert it several times to ensure homogeneity. f. Transfer the stock solution to an amber glass vial. g. Purge the headspace of the vial with an inert gas before sealing. h. Store the stock solution at -20°C.[5]
-
Working Solution Preparation: a. Allow the stock solution to come to room temperature before use. b. Perform serial dilutions of the stock solution using Class A volumetric flasks and pipettes to achieve the desired concentrations for your calibration curve. c. Use the same high-purity solvent for dilutions. d. Transfer the working solutions to amber glass vials. e. It is recommended to prepare working solutions fresh daily. If short-term storage is necessary, purge with inert gas and store at +2°C to +8°C, protected from light.[3][4][7]
Mandatory Visualization
Caption: Workflow for preparing and handling this compound standard solutions.
Caption: Potential oxidative degradation pathway of this compound.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (¹³Câ, 99%) 50 µg/mL in toluene- Cambridge Isotope Laboratories, CLM-7669-1.2 [isotope.com]
- 4. This compound (unlabeled) 50 µg/mL in toluene - Cambridge Isotope Laboratories, ULM-7929-1.2 [isotope.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A systematic study of the effects of solvents on phenanthrene photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Overcoming Co-elution of 1-Hydroxyphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenge of 1-Hydroxyphenanthrene co-eluting with its isomers.
Frequently Asked Questions (FAQs)
Q1: Which isomers commonly co-elute with this compound?
A1: The most common isomers that co-elute with this compound are 2-Hydroxyphenanthrene, 3-Hydroxyphenanthrene, 4-Hydroxyphenanthrene, and 9-Hydroxyphenanthrene.[1][2][3][4] These compounds are structural isomers with the same molecular weight, making their separation challenging.[5][6]
Q2: What are the primary analytical techniques for separating these isomers?
A2: The two primary chromatographic techniques used for the separation of hydroxyphenanthrene isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8] HPLC is often coupled with fluorescence or mass spectrometry detectors, while GC-MS is highly effective due to its superior selectivity, especially in complex biological matrices.[9]
Q3: Why is sample preparation crucial for accurate analysis?
A3: Sample preparation is a critical step to remove interfering substances from the matrix (e.g., urine, plasma, tissue) and to concentrate the analytes.[1][4] For biological samples, this often involves an enzymatic hydrolysis step to cleave conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for purification and concentration.[1][8]
Q4: Is derivatization necessary for the analysis of hydroxyphenanthrenes?
A4: For GC-MS analysis, derivatization is a common and often necessary step. Silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether is frequently performed.[4][8] This process increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and sensitivity. For HPLC analysis, derivatization is not typically required.
Troubleshooting Guide
Issue 1: Poor chromatographic resolution of this compound from its isomers.
Cause: Suboptimal chromatographic conditions, including the choice of column, mobile phase, or temperature gradient.
Solution:
-
HPLC Method Optimization:
-
Column Selection: While standard C18 columns can be used, consider using a column with a different selectivity, such as a biphenyl (B1667301) or a pentafluorophenyl (PFP) phase. Biphenyl phases, in particular, can offer unique selectivity for aromatic compounds.[5]
-
Mobile Phase Gradient: A slow and shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) with water is often necessary to achieve separation. Methanol (B129727) can sometimes provide different selectivity compared to acetonitrile for closely related isomers.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
-
GC-MS Method Optimization:
-
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. For challenging separations, a longer column or a column with a thinner film thickness can be evaluated.
-
Temperature Program: A slow oven temperature ramp is crucial for separating closely eluting isomers. Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min) through the elution range of the hydroxyphenanthrenes.
-
Experimental Protocols
Protocol 1: HPLC-Fluorescence Method for Hydroxyphenanthrene Isomers
This protocol provides a general framework for the separation of hydroxyphenanthrene isomers using HPLC with fluorescence detection.
1. Sample Preparation (Urine): a. To 1 mL of urine, add 10 µL of an internal standard solution (e.g., d9-1-hydroxypyrene). b. Add 500 µL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0). c. Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution. d. Incubate at 37°C for 16 hours to deconjugate the metabolites. e. Perform Solid-Phase Extraction (SPE) using a C18 cartridge. i. Condition the cartridge with 3 mL of methanol followed by 3 mL of water. ii. Load the hydrolyzed sample. iii. Wash with 3 mL of 40% methanol in water. iv. Elute the analytes with 2 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.
2. HPLC Conditions:
- Column: Biphenyl column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: | Time (min) | % B | |------------|-----| | 0.0 | 40 | | 20.0 | 60 | | 22.0 | 100 | | 25.0 | 100 | | 25.1 | 40 | | 30.0 | 40 |
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL
- Fluorescence Detection: Excitation: 245 nm, Emission: 370 nm
Protocol 2: GC-MS Method for Hydroxyphenanthrene Isomers
This protocol outlines a GC-MS method for the analysis of hydroxyphenanthrene isomers following derivatization.
1. Sample Preparation and Derivatization: a. Follow the sample preparation steps (a-e) from Protocol 1. b. Evaporate the SPE eluate to dryness. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 1 hour. e. Cool to room temperature before injection.
2. GC-MS Conditions:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Inlet Temperature: 280°C
- Injection Mode: Splitless
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 min
- Ramp 1: 10°C/min to 250°C
- Ramp 2: 5°C/min to 300°C, hold for 5 min
- MS Transfer Line Temperature: 290°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and major fragment ions for the TMS-derivatized hydroxyphenanthrenes (m/z 266 for the TMS derivative).[2][4]
Quantitative Data Summary
Table 1: Comparison of Typical Retention Times for Hydroxyphenanthrene Isomers by HPLC.
| Compound | Typical Retention Time (min) |
| This compound | 13.2 |
| 2-Hydroxyphenanthrene | 13.7 |
| 3-Hydroxyphenanthrene | 14.1 |
| 4-Hydroxyphenanthrene | 14.2 |
| 9-Hydroxyphenanthrene | 14.6 |
| Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and mobile phase conditions used.[2] |
Table 2: Typical Detection Limits for Hydroxyphenanthrene Analysis.
| Analytical Method | Matrix | Detection Limit Range (ng/mL) |
| GC-MS | Urine/Blood | 0.5 - 2.5 |
| GC-MS | Milk | 2.3 - 5.1 |
| GC-MS | Tissues | 1.9 - 8.0 (ng/g) |
| Data derived from a study using GC-MS in selected ion monitoring mode.[1][3][4] |
Visual Workflow and Logic Diagrams
Caption: Figure 1: General Experimental Workflow for Hydroxyphenanthrene Analysis.
Caption: Figure 2: Troubleshooting Logic for Poor Isomer Resolution.
References
- 1. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0059797) [hmdb.ca]
- 7. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Detection of 1-Hydroxyphenanthrene in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1-Hydroxyphenanthrene in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent and sensitive methods for the detection of this compound in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors.[1][2] GC-MS, particularly when operated in the Selected Ion Monitoring (SIM) mode, offers excellent sensitivity and specificity.[1][3][4] For higher throughput screening, Enzyme-Linked Immunosorbent Assay (ELISA) can be a viable option, although its specificity might be lower compared to chromatographic methods.[5]
Q2: Why is sample preparation so critical for analyzing this compound?
A2: Biological matrices such as blood, urine, and tissue are highly complex, containing numerous endogenous compounds that can interfere with the detection of this compound.[6] This "matrix effect" can lead to signal suppression or enhancement, resulting in inaccurate quantification.[6] A robust sample preparation protocol is essential to remove these interfering substances, concentrate the analyte, and thereby enhance the sensitivity and reliability of the analysis.[1][6][7]
Q3: What are the key steps in a typical sample preparation workflow for this compound analysis?
A3: A typical workflow involves:
-
Enzymatic Hydrolysis: In biological samples, this compound is often present as glucuronide or sulfate (B86663) conjugates. Enzymatic hydrolysis with β-glucuronidase/arylsulfatase is necessary to release the free analyte.[1][5]
-
Extraction: This is commonly performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][7]
-
Purification/Clean-up: SPE is a widely used technique for purifying the extract and removing interfering components.[1][8]
-
Derivatization: For GC-MS analysis, a derivatization step, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is often required to increase the volatility and thermal stability of this compound.[9]
Q4: Are there commercially available ELISA kits for this compound?
A4: While ELISA kits are available for other polycyclic aromatic hydrocarbon (PAH) metabolites like 1-Hydroxypyrene, specific ELISA kits for this compound are less common.[10] It is advisable to check with various suppliers for the latest product availability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Incomplete enzymatic hydrolysis of conjugates. | - Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH).- Ensure the enzyme is active. |
| Poor extraction efficiency. | - Optimize the LLE solvent system or the SPE sorbent and elution solvent.- Ensure the sample pH is appropriate for extraction. | |
| Analyte loss during sample evaporation/reconstitution. | - Use a gentle stream of nitrogen for evaporation.- Avoid complete dryness.- Ensure the reconstitution solvent is compatible with the analytical method. | |
| Inefficient derivatization (for GC-MS). | - Optimize derivatization conditions (reagent volume, temperature, and time).- Ensure the absence of moisture, which can quench the derivatizing agent. | |
| High Background Noise or Interfering Peaks | Insufficient sample clean-up. | - Use a more selective SPE sorbent.- Add a wash step with a solvent of intermediate polarity to the SPE protocol.- Consider using a multi-step clean-up procedure. |
| Contamination from solvents or labware. | - Use high-purity solvents.- Thoroughly clean all glassware.- Run a method blank to identify sources of contamination. | |
| Matrix effects (ion suppression or enhancement in MS). | - Improve sample clean-up to remove interfering matrix components.- Use a matrix-matched calibration curve.- Employ the standard addition method for quantification.- Use an isotopically labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape (in HPLC or GC) | Incompatible injection solvent with the mobile/carrier phase. | - Reconstitute the final extract in the initial mobile phase (for HPLC) or a volatile solvent compatible with the GC inlet. |
| Column contamination or degradation. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Inappropriate column temperature (for GC). | - Optimize the GC oven temperature program. | |
| Inconsistent or Non-Reproducible Results | Variability in manual sample preparation. | - Use an automated sample preparation system if available.- Ensure consistent timing and volumes for all steps.- Use an internal standard to correct for variations. |
| Instrument instability. | - Allow the instrument to stabilize before analysis.- Perform regular maintenance and calibration. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) for this compound and related compounds using different analytical methods and matrices.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Reference |
| This compound | GC-MS | Blood | 0.5 - 2.5 ng/mL | [1][3][4] |
| Hydroxyphenanthrenes | GC-MS | Urine | 0.5 - 2.5 ng/mL | [1][3][4] |
| Hydroxyphenanthrenes | GC-MS | Milk | 2.3 - 5.1 ng/mL | [1][3][4] |
| Hydroxyphenanthrenes | GC-MS | Tissue | 1.9 - 8.0 ng/g | [1][3][4] |
| Phenanthrene (B1679779) | Immunosensor | Seawater | 0.30 ng/mL | [11] |
| 1-Hydroxypyrene | HPLC-Fluorescence | Urine | Not specified, but method is described as sensitive | [12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Human Serum
This protocol is based on methodologies described for the analysis of hydroxyphenanthrenes in biological matrices.[1][3][13]
1. Sample Preparation:
-
Enzymatic Hydrolysis:
-
To 1 mL of serum, add 1 mL of sodium acetate (B1210297) buffer (0.1 M, pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours.
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add 5 mL of a hexane:diethyl ether (1:1, v/v) mixture.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step twice.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Envi-Chrom P SPE column with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]
-
Load the combined organic extract onto the SPE column.
-
Wash the column with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: OV-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 120°C (hold 2 min), ramp to 200°C at 10°C/min, then to 250°C at 5°C/min, and finally to 300°C at 15°C/min (hold 3 min).[13]
-
-
Mass Spectrometer (MS) Conditions:
Visualizations
Caption: General experimental workflow for the detection of this compound.
References
- 1. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. gcms.cz [gcms.cz]
- 10. mybiosource.com [mybiosource.com]
- 11. The Method and Study of Detecting Phenanthrene in Seawater Based on a Carbon Nanotube–Chitosan Oligosaccharide Modified Electrode Immunosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Selecting the appropriate internal standard for 1-Hydroxyphenanthrene quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 1-Hydroxyphenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound (e.g., D9-1-OH-Phe or ¹³C₄-1-Hydroxyphenanthrene).[1][2] These standards are considered the gold standard because they have nearly identical chemical and physical properties to the native compound.[3] This ensures they behave similarly during sample preparation (extraction, derivatization) and analysis, effectively compensating for matrix effects and variations in instrument response.[4]
Q2: Are there alternative internal standards if a deuterated version is unavailable?
A2: Yes, several alternatives can be used, although they may not provide the same level of accuracy as a stable isotope-labeled standard. Common alternatives include:
-
Other Deuterated PAHs: Compounds like Phenanthrene-d10, Chrysene-d12, Benzo[a]pyrene-d12, or 1-Hydroxypyrene-d9 can be used.[3][4] It is crucial to select a standard with physicochemical properties as close as possible to this compound.
-
Structurally Similar Compounds: Non-deuterated compounds with similar chemical structures and chromatographic behavior, such as 2-Hydroxyfluorene or 1-Methoxyfluorene, have been utilized.[5][6] Perdeuterated anthracene (B1667546) has also been used as an internal standard.[7]
Q3: What are the key considerations when selecting an internal standard?
A3: The primary goal is to choose a compound that mimics the analyte's behavior throughout the analytical process.[4] Key considerations include:
-
Chemical and Physical Similarity: The internal standard should have similar polarity, volatility, and reactivity to this compound.
-
Chromatographic Co-elution vs. Resolution: In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard will nearly co-elute with the analyte. However, they are distinguishable by their different mass-to-charge ratios. For other types of internal standards, chromatographic separation from the analyte is necessary.
-
Absence in Samples: The selected internal standard must not be naturally present in the samples being analyzed.
-
Stability: The internal standard should be stable throughout the entire sample preparation and analysis procedure.
Q4: Can I use an external calibration for this compound quantification?
A4: While an external calibration curve can be used, it is generally less accurate than using an internal standard.[8] An external calibration does not account for sample-specific matrix effects or variations in extraction recovery, which can lead to inaccurate results. The use of an internal standard is highly recommended for complex biological matrices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Recovery of this compound | Inefficient extraction or sample cleanup. | Ensure the chosen internal standard has similar extraction properties. If the internal standard recovery is also low, optimize the extraction solvent, pH, and/or solid-phase extraction (SPE) protocol. |
| Degradation of the analyte during sample preparation. | Verify the stability of this compound and the internal standard under the experimental conditions (e.g., temperature, pH). | |
| High Variability in Results | Inconsistent sample preparation or injection volume. | The use of an appropriate internal standard should compensate for this. Ensure the internal standard is added at the very beginning of the sample preparation process.[3] |
| Matrix effects suppressing or enhancing the signal. | A stable isotope-labeled internal standard is the best way to correct for matrix effects. If using a different internal standard, ensure it is structurally and chemically similar to the analyte.[4] | |
| Internal Standard Signal is Too Low or Absent | Incorrect spiking concentration of the internal standard. | Verify the concentration of the internal standard stock solution and the spiked volume. |
| Degradation of the internal standard. | Check the stability and storage conditions of the internal standard. | |
| Internal Standard Peak Shape is Poor | Chromatographic issues. | Optimize the GC or LC column, mobile phase/carrier gas, and temperature gradient/flow rate. |
| Co-elution with an interfering compound. | If not using a mass spectrometer for detection, ensure the internal standard is chromatographically resolved from all other sample components. |
Quantitative Data Summary
The following table summarizes the performance of different internal standards used for the quantification of hydroxylated PAHs, including this compound, from various studies.
| Internal Standard | Analyte(s) | Analytical Method | Recovery (%) | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 1-Hydroxypyrene-d9 | 1-OHP, 3-OHBaP, 3-OHBaA | LC-MS/MS | >80% | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Chrysene-d12 | BaA, CHR, BbF, BaP | GC-MS | 81.09 - 116.42% | >0.99 | 0.1 - 0.2 | 0.3 - 0.6 | [4] |
| Phenanthrene-d10 | Phenanthrene (B1679779) | GC-MS | 70-130% (typical) | >0.99 | Not explicitly stated | Not explicitly stated | [3] |
| 2-Hydroxyfluorene | Hydroxyphenanthrenes | GC-MS | Not explicitly stated | Not explicitly stated | 0.5 - 8.0 ng/g (ng/mL) | Not explicitly stated | [5][9] |
LOD: Limit of Detection; LOQ: Lower Limit of Quantitation; 1-OHP: 1-Hydroxypyrene; 3-OHBaP: 3-Hydroxybenzo[a]pyrene; 3-OHBaA: 3-Hydroxybenz[a]anthracene; BaA: Benzo[a]anthracene; CHR: Chrysene; BbF: Benzo[b]fluoranthene; BaP: Benzo[a]pyrene.
Experimental Protocols
Protocol 1: Quantification of this compound in Urine using LC-MS/MS with a Deuterated Internal Standard
This protocol is adapted from methodologies for analyzing PAH metabolites in biological samples.[1]
-
Sample Preparation:
-
To a 1 mL urine sample, add 10 µL of a deuterated this compound internal standard solution (e.g., D9-1-OH-Phe at 1 µg/mL).
-
Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution to deconjugate the metabolites.
-
Incubate the mixture at 37°C for at least 4 hours or overnight.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 column for chromatographic separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific transitions for this compound and its deuterated internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Quantification of this compound in Biological Tissues using GC-MS with a Structurally Similar Internal Standard
This protocol is based on a method for analyzing phenanthrene and its metabolites in various biological matrices.[5][9]
-
Sample Preparation:
-
Homogenize 1 g of tissue in a suitable buffer.
-
Add 20 µL of a 2-Hydroxyfluorene internal standard solution (1 ng/µL).
-
Perform enzymatic hydrolysis as described in Protocol 1.
-
-
Liquid-Liquid Extraction:
-
Extract the hydrolyzed sample twice with 5 mL of a cyclohexane/ethyl acetate mixture (50:50, v/v).
-
Combine the organic layers and evaporate to near dryness.
-
-
SPE Cleanup:
-
Reconstitute the residue in a small volume of the SPE mobile phase (cyclohexane/ethyl acetate 50:50, v/v).
-
Pass the sample through an Envi-Chrom P SPE column.
-
Elute with 12 mL of cyclohexane/ethyl acetate (50:50, v/v).
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dry residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., OV-1).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized this compound and 2-Hydroxyfluorene.
-
-
Data Analysis:
-
Quantify this compound using the ratio of its peak area to that of the 2-Hydroxyfluorene internal standard, referenced against a calibration curve prepared in the same manner.
-
Visualizations
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: General experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (¹³Câ, 99%) 50 µg/mL in toluene- Cambridge Isotope Laboratories, CLM-7669-1.2 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
1-Hydroxyphenanthrene vs. 1-Hydroxypyrene as Biomarkers of Coal Tar Exposure: A Comparative Guide
Introduction
Coal tar and its derived products are complex mixtures containing numerous polycyclic aromatic hydrocarbons (PAHs), many of which are known carcinogens. Monitoring human exposure to these mixtures is critical for assessing health risks in both occupational and therapeutic settings. This is achieved by measuring PAH metabolites in biological samples, such as urine. Among the most studied urinary biomarkers are 1-hydroxyphenanthrene (1-OHPh) and 1-hydroxypyrene (B14473) (1-OHP), the respective metabolites of phenanthrene (B1679779) and pyrene (B120774). This guide provides an objective comparison of their performance as biomarkers for coal tar exposure, supported by experimental data and detailed methodologies.
1-Hydroxypyrene is the most commonly used biomarker for assessing exposure to PAHs.[1][2] Its parent compound, pyrene, is a significant component of most PAH mixtures.[2][3] Phenanthrene is also a common PAH, and its metabolites, including this compound, serve as valuable indicators of exposure.[4][5] While 1-hydroxypyrene is a well-established single biomarker, the analysis of multiple metabolites, including various hydroxyphenanthrenes, can provide a more comprehensive assessment of PAH exposure.[3][6]
Quantitative Data Comparison
Urinary concentrations of 1-OHP consistently show a significant increase following exposure to coal tar and other PAH sources.[7][8] This makes it a sensitive marker for distinguishing between exposed and non-exposed populations. While data for 1-OHPh in direct response to therapeutic coal tar is less specific, occupational studies demonstrate its utility in tracking PAH exposure.
Table 1: Comparison of Urinary Biomarker Concentrations (Creatinine Adjusted)
| Biomarker | Population | Concentration Range / Mean | Source |
| 1-Hydroxypyrene (1-OHP) | Non-occupationally exposed (Control) | 0.74 µg/g (average) | [9] |
| Non-occupationally exposed (Non-smokers) | 0.24 µmol/mol (95th percentile) | [3] | |
| Non-occupationally exposed (Smokers) | 0.76 µmol/mol (95th percentile) | [3] | |
| Coke Plant Workers (Pre-shift) | 1.07 µg/g (average) | [9] | |
| Coke Plant Workers (Post-shift) | 2.36 µg/g (average) | [9] | |
| Psoriasis patients treated with coal tar | Levels markedly greater than controls | [10] | |
| This compound (1-OHPh) | Occupationally exposed workers (Diesel exhaust) | ~0.40 - 0.70 µmol/mol (mean) | [11] |
| General Population (Korea) | Used to assess occupational exposure across various sectors | [6] |
Table 2: Analytical Method Detection Limits
| Biomarker | Analytical Method | Limit of Detection (LOD) | Source |
| 1-Hydroxypyrene (1-OHP) | HPLC with Fluorescence Detection | 1.37 nmol/L | [12] |
| GC-MS | 0.015 µg/L | [6][13] | |
| This compound (1-OHPh) | GC-MS | 0.047 µg/L | [6][13] |
Dose-Response Relationship
A clear dose-response relationship is a critical characteristic of a reliable biomarker. Both 1-OHP and 1-OHPh exhibit this property, though it has been more extensively documented for 1-OHP.
-
1-Hydroxypyrene (1-OHP): The excretion of 1-OHP in urine has been shown to be dose-dependent over a wide range of pyrene doses in animal studies.[7][14] In humans, urinary 1-OHP levels correlate well with occupational exposure levels and increase significantly after therapeutic coal tar treatment.[8][14] The amount of tar applied and the total body surface area treated are major determinants of the urinary 1-OHP excretion rate.[8]
-
This compound (1-OHPh): Studies in occupationally exposed populations show that urinary 1-OHPh levels, along with other PAH metabolites, are higher in exposed workers than in control groups, indicating a response to exposure.[6][11] For instance, driving, transportation, and cooking-related occupations show significantly higher odds ratios for elevated 1-OHPh concentrations.[6]
Metabolic Pathways and Experimental Workflow
The formation and excretion of these biomarkers involve metabolic activation of the parent PAHs by cytochrome P450 enzymes, followed by conjugation and urinary elimination. The standard laboratory workflow for their quantification is a multi-step process.
References
- 1. Urinary 1-hydroxypyrene and other PAH metabolites as biomarkers of exposure to environmental PAH in air particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, this compound, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-hydroxypyrene in human urine after exposure to coal tar and a coal tar derived product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly increased urinary 1-hydroxypyrene excretion rate in patients with atopic dermatitis treated with topical coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 1-hydroxypyrene in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]
- 10. Biological monitoring of human exposure to coal tar. Urinary excretion of total polycyclic aromatic hydrocarbons, 1-hydroxypyrene and mutagens in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary hydroxy-metabolites of naphthalene, phenanthrene and pyrene as markers of exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, this compound, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-FLD and GC-MS for the Quantification of 1-Hydroxyphenanthrene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of 1-Hydroxyphenanthrene.
The accurate measurement of this compound, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is crucial for toxicological studies, environmental monitoring, and human biomonitoring. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Performance Characteristics: A Side-by-Side Comparison
Both HPLC-FLD and GC-MS offer robust and reliable methods for the quantification of this compound. The choice between them often depends on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and desired throughput. GC-MS is often considered the gold standard for its high selectivity and sensitivity, while HPLC-FLD presents a strong, often more accessible, alternative.
Below is a summary of key performance parameters for both methods, compiled from various studies. It is important to note that direct head-to-head comparative data for this compound is limited; therefore, data for closely related hydroxyphenanthrenes and parent PAHs are included to provide a comprehensive overview.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Performance Metric | HPLC-FLD | GC-MS |
| Limit of Detection (LOD) | 0.005 - 0.78 ng/g[1] | 0.5 - 2.5 ng/mL (for urine and blood)[2] |
| Limit of Quantification (LOQ) | 0.02 - 1.6 ng/g[1] | Not explicitly stated for this compound, but generally low ng/mL range. |
| **Linearity (R²) ** | ≥ 0.999[3] | ≥ 0.998 |
| Accuracy (Recovery %) | 86.0 - 99.2%[1] | Generally high and consistent. |
| Precision (RSD%) | 0.6 - 1.9%[1] | Generally <15% |
| Analysis Time | Typically shorter, around 20-30 minutes per sample. | Can be longer, around 30-40 minutes per sample. |
| Selectivity | Good, especially with optimized fluorescence wavelengths. | Excellent, due to mass fragmentation patterns. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline typical experimental protocols for the quantification of this compound using HPLC-FLD and GC-MS.
Sample Preparation: A Common Workflow for Both Methods
A robust sample preparation procedure is fundamental for accurate quantification and is often a shared initial step for both HPLC-FLD and GC-MS analysis.
-
Enzymatic Hydrolysis: Since this compound is often present in biological matrices as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is typically required to release the free analyte.[2]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix.[2] For LLE, solvents like hexane (B92381) and ethyl acetate (B1210297) are commonly used. SPE with cartridges such as C18 or polymeric sorbents can provide cleaner extracts.
-
Clean-up: Further clean-up steps may be necessary to remove interfering substances. This can involve techniques like silica (B1680970) gel chromatography.
-
Solvent Exchange/Concentration: The extract is often evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile (B52724) for HPLC, or a derivatization agent for GC).
HPLC-FLD Methodology
-
Chromatographic System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of PAHs and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed.[1]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Injection Volume: Typically 10-20 µL.
-
Fluorescence Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for this compound. For phenanthrene, excitation at 260 nm and emission at 352 nm can be used as a starting point.[1]
-
Quantification: Quantification is based on a calibration curve generated from the analysis of standard solutions of this compound.
GC-MS Methodology
-
Derivatization: Hydroxylated compounds like this compound are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the hydroxyl group into a more volatile silyl (B83357) ether. This is commonly achieved by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms, is typically used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Injector Temperature: Maintained at a high temperature (e.g., 250-280 °C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Mass Spectrometer: A mass spectrometer, typically a single quadrupole or a triple quadrupole for higher sensitivity and selectivity, is used as the detector.
-
Ionization Mode: Electron ionization (EI) is the most common ionization technique.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[2] For this compound, the molecular ion of its trimethylsilyl (B98337) derivative would be monitored.
-
Quantification: An internal standard, such as a deuterated analog of this compound, is often used to improve the accuracy and precision of the quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Workflow for Cross-Validation
Cross-validation is essential to ensure that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC-FLD and GC-MS for this compound quantification.
References
A Researcher's Guide to Certified Reference Materials for 1-Hydroxyphenanthrene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, the accuracy and reliability of analytical data are paramount. 1-Hydroxyphenanthrene, a key biomarker of phenanthrene (B1679779) exposure, requires precise quantification, making the choice of certified reference materials (CRMs) a critical step in the analytical workflow. This guide provides a comprehensive comparison of commercially available CRMs for this compound, supported by experimental data and detailed analytical protocols.
Comparison of Certified Reference Materials
The selection of a suitable CRM is fundamental for method validation, calibration, and quality control. Several reputable suppliers offer this compound CRMs, each with its own specifications. The following table summarizes the key characteristics of these materials to facilitate an informed decision.
| Product | Supplier | CAS Number | Format | Concentration/Purity | Certified Value (BCR-720) | Isotopically Labeled |
| This compound | LGC Standards | 2433-56-9 | Neat | Not specified | N/A | No |
| This compound (¹³C₄, 99%) | Cambridge Isotope Laboratories | 2433-56-9 (unlabeled) | Solution in Toluene | 50 µg/mL | N/A | Yes |
| This compound (unlabeled) | Cambridge Isotope Laboratories | 2433-56-9 | Solution in Toluene | 50 µg/mL | N/A | No |
| BCR-720 (Fish Bile) | Joint Research Centre (JRC) | 2433-56-9 | Fish Bile Matrix | Not applicable | 0.21 ± 0.07 mg/kg | No |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound relies on robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the determination of phenanthrene and its hydroxylated metabolites in biological matrices.[2][3]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total this compound (conjugated and unconjugated), enzymatic hydrolysis of the sample (e.g., urine) is required.
-
Liquid-Liquid Extraction: Following hydrolysis, the analyte is extracted from the aqueous matrix using an organic solvent.
-
Solid-Phase Extraction (SPE) Purification: The extract is cleaned up and concentrated using an appropriate SPE cartridge.
-
Derivatization: The hydroxyl group of this compound is derivatized (e.g., silylation) to improve its volatility and chromatographic behavior.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column (e.g., HP-5MS).
-
Injector: Split/splitless, operated in splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of PAH metabolites.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Performance Data (GC-MS): A study utilizing a similar GC-MS method reported the following detection limits for hydroxyphenanthrenes in various biological matrices[2][3]:
-
Urine and Blood: 0.5 - 2.5 ng/mL
-
Milk: 2.3 - 5.1 ng/mL
-
Tissues: 1.9 - 8.0 ng/g
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is performed to cleave conjugates.
-
Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration.
2. LC-MS/MS Instrumental Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column suitable for the separation of PAHs.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and product ions of this compound.
Metabolic Pathway of Phenanthrene to this compound
Understanding the metabolic fate of phenanthrene is crucial for interpreting biomonitoring data. The formation of this compound is a key step in the detoxification and elimination of phenanthrene from the body.
The initial step in the metabolism of phenanthrene is its oxidation by cytochrome P450 enzymes to form an unstable arene oxide intermediate, phenanthrene-1,2-oxide. This intermediate can then undergo spontaneous rearrangement or be enzymatically converted by epoxide hydrolase to form this compound. Subsequently, this compound can be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to form water-soluble conjugates that are readily excreted from the body.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using a certified reference material.
This workflow highlights the critical role of the certified reference material in the calibration step, which is essential for accurate quantification of this compound in the biological sample. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation.
References
Inter-laboratory comparison of 1-Hydroxyphenanthrene measurement in urine
An Inter-laboratory Comparison for the Measurement of 1-Hydroxyphenanthrene in Urine: A Comparative Guide
The accurate and precise measurement of urinary this compound, a key biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs), is crucial for human biomonitoring studies and occupational health assessments. This guide provides an objective comparison of analytical methodologies, supported by data from inter-laboratory comparison studies, to assist researchers, scientists, and drug development professionals in selecting and implementing reliable analytical methods.
Performance in Inter-laboratory Comparison Studies
The European Human Biomonitoring Initiative (HBM4EU) has conducted Inter-laboratory Comparison Investigations (ICIs) and External Quality Assurance Schemes (EQUASs) to ensure the comparability and accuracy of data from participating analytical laboratories for 13 PAH metabolites in urine, including this compound.[1] These studies provide a valuable benchmark for laboratory performance.
Across four ICI/EQUAS rounds, a high percentage of participating laboratories achieved satisfactory results for the analysis of various PAH metabolites.[1] Specifically, for hydroxyphenanthrenes, the successful participation of laboratories underscores the robustness of modern analytical techniques.[1] The HBM4EU quality assurance program highlighted that the use of high-performance liquid chromatography or gas chromatography coupled with mass spectrometry (HPLC-MS or GC-MS), the application of isotope dilution for calibration, and the inclusion of an enzymatic deconjugation step were advantageous for the accurate determination of PAH metabolites in urine.[1][2]
Table 1: Summary of Analytical Method Performance in HBM4EU Inter-laboratory Comparisons for PAH Metabolites
| Methodological Aspect | Apparent Advantage in Performance |
| Analytical Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) |
| Calibration Method | Isotope Dilution |
| Sample Preparation | Enzymatic Deconjugation |
Source: HBM4EU ICI/EQUAS Results[1][2]
Comparison of Analytical Method Performance Characteristics
The choice of analytical method can significantly impact the reliability of urinary this compound measurements. The following table summarizes the limits of detection (LOD) reported in various studies, providing a comparison of the sensitivity of different analytical approaches.
Table 2: Comparison of Limits of Detection (LOD) for this compound in Urine from Various Studies
| Analytical Method | Limit of Detection (LOD) | Reference |
| GC-MS | 0.047 µg/L | [3] |
| LC-MS/MS | 0.009 µg/L |
Experimental Protocols
A generalized, robust protocol for the determination of this compound in urine, based on the findings of the HBM4EU inter-laboratory comparisons, is detailed below.
Principle
Urinary this compound is predominantly present as glucuronide and sulfate (B86663) conjugates. The analytical procedure involves the enzymatic hydrolysis of these conjugates, followed by extraction, and instrumental analysis by chromatography coupled with mass spectrometry. Isotope-labeled internal standards are used to ensure accuracy and precision.
Materials and Reagents
-
Urine samples
-
This compound analytical standard
-
Isotope-labeled this compound internal standard (e.g., ¹³C₆-1-hydroxyphenanthrene)
-
β-glucuronidase/arylsulfatase enzyme solution
-
Sodium acetate (B1210297) buffer (pH 5)
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Derivatization agent (for GC-MS), e.g., bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge an aliquot of the urine sample to remove particulate matter.
-
-
Internal Standard Spiking:
-
Add a known amount of the isotope-labeled internal standard to a defined volume of the urine sample.
-
-
Enzymatic Hydrolysis:
-
Add sodium acetate buffer to the urine sample to adjust the pH to approximately 5.
-
Add β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture, for example, overnight at 37°C, to cleave the glucuronide and sulfate conjugates.[4]
-
-
Extraction:
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the deconjugated analytes from the urine matrix.
-
-
Derivatization (for GC-MS):
-
If using GC-MS, evaporate the extract to dryness and add a derivatizing agent (e.g., BSTFA) to convert the hydroxyl group to a less polar and more volatile silyl (B83357) ether.[3]
-
-
Instrumental Analysis:
-
For LC-MS/MS: Reconstitute the dried extract in a suitable solvent and inject it into the LC-MS/MS system.
-
For GC-MS: Inject the derivatized sample into the GC-MS system.[3]
-
-
Quantification:
-
Quantify the concentration of this compound by comparing the peak area ratio of the native analyte to the isotope-labeled internal standard against a calibration curve.
-
Visualizations
Metabolic Pathway of Phenanthrene (B1679779)
The following diagram illustrates the metabolic conversion of phenanthrene to its hydroxylated metabolites, including this compound.
Caption: Metabolic activation of phenanthrene to hydroxylated metabolites.
Inter-laboratory Comparison Workflow
The diagram below outlines the typical workflow of an inter-laboratory comparison study for urinary biomarker analysis.
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. External Quality Assurance Schemes (EQUASs) and Inter-laboratory Comparison Investigations (ICIs) for human biomonitoring of polycyclic aromatic hydrocarbon (PAH) biomarkers in urine as part of the quality assurance programme under HBM4EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, this compound, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]
- 4. 1-OH-Pyrene and 3-OH-Phenanthrene in Urine Show Good Relationship with their Parent Polycyclic Aromatic Hydrocarbons in Muscle in Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
1-Hydroxyphenanthrene vs. Parent Phenanthrene: A Comparative Guide for Environmental Contamination Assessment
For Researchers, Scientists, and Drug Development Professionals
The assessment of environmental contamination by polycyclic aromatic hydrocarbons (PAHs) is a critical area of research. Phenanthrene (B1679779), a common three-ring PAH, and its primary metabolite, 1-hydroxyphenanthrene, are key compounds of interest in toxicological and environmental monitoring studies. This guide provides an objective comparison of this compound and its parent compound, phenanthrene, to aid in the comprehensive assessment of environmental contamination. The following sections detail their comparative toxicity, bioavailability, environmental persistence, and the analytical methods for their detection, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and phenanthrene, providing a basis for their comparative environmental risk assessment.
Table 1: Comparative Toxicity Data
| Parameter | This compound | Phenanthrene | Organism | Reference |
| LC50 (96 h) | Data not available | 0.74 mg/L | Danio rerio (Zebrafish) | [1] |
| NOEC (5-day mortality) | Data not available | 50 µg/L | Danio rerio (Zebrafish) | [2][3] |
| LOEC (5-day mortality) | Data not available | 110 µg/L | Danio rerio (Zebrafish) | [2][3] |
| Estrogenic Activity | Weak to moderate | None reported | Yeast two-hybrid assay | [4] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Can activate AhR | Activates AhR | In vitro assays | [5][6] |
Table 2: Environmental Fate and Bioavailability
| Parameter | This compound | Phenanthrene | Matrix | Reference |
| Degradation Half-life | Data not available | 25.8 hours to 52 weeks (variable) | Soil | [7][8] |
| Bioavailability | Potentially limited | Decreases with aging in soil | Soil | [5][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phenanthrene and this compound in Sediment
This protocol provides a general framework for the analysis of phenanthrene and its hydroxylated metabolites in sediment samples.
1. Sample Preparation and Extraction:
- Sediment samples are dried (e.g., overnight at 120°C) and homogenized.
- A known mass of the dried sediment (e.g., 5 grams) is extracted with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1 v/v) overnight with agitation.[11]
- The extract is filtered, and the solvent is evaporated to a smaller volume.
- For the analysis of hydroxylated metabolites, a derivatization step is necessary to make them volatile for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Instrumental Analysis:
- Gas Chromatograph (GC) Conditions:
- Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 320°C) to ensure vaporization of high-boiling PAHs.[11]
- Column: A non-polar capillary column suitable for PAH analysis (e.g., DB-5ms).
- Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at a lower temperature and ramping up to a final temperature of around 320°C.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, monitoring characteristic ions for phenanthrene (m/z 178) and its derivatized hydroxylated metabolites.[12] Full scan mode can also be used for identification.[13]
- Quantification: Quantification is typically performed using an internal standard method with deuterated PAH analogues (e.g., phenanthrene-d10) to correct for extraction and instrumental variability.[10]
Zebrafish Developmental Toxicity Assay
This assay is used to assess the lethal and sublethal effects of chemical compounds on the early life stages of zebrafish (Danio rerio).
1. Embryo Collection and Exposure:
- Fertilized zebrafish embryos are collected shortly after spawning and placed in 96-well plates, typically one embryo per well.[3]
- The embryos are exposed to a range of concentrations of the test compound (phenanthrene or this compound) dissolved in embryo medium. A solvent control (e.g., DMSO) is also included.[14]
- The exposure is typically static or semi-static and continues for a defined period, for example, up to 120 hours post-fertilization (hpf).
2. Endpoint Assessment:
- Mortality is recorded at regular intervals. The LC50 (median lethal concentration) is calculated at the end of the exposure period.
- Sublethal endpoints are assessed at specific time points (e.g., 24, 48, 72, 96, and 120 hpf) and can include:
- Hatching rate
- Heart rate
- Morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.[2][3]
3. Data Analysis:
- The LC50 is determined using appropriate statistical methods (e.g., probit analysis).
- The No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) for various endpoints are determined by comparing the responses in the treatment groups to the control group.[2][3]
Yeast Two-Hybrid Assay for Estrogenic Activity
This in vitro assay is used to screen for compounds that can interact with and activate the estrogen receptor.
1. Principle:
- The assay utilizes genetically modified yeast cells that express two fusion proteins: one containing the ligand-binding domain (LBD) of the human estrogen receptor (ERα) fused to a DNA-binding domain (DBD), and the other containing a coactivator protein fused to a transcriptional activation domain (AD).
- In the presence of an estrogenic compound, the ERα-LBD binds the ligand, leading to a conformational change that allows it to interact with the coactivator. This brings the DBD and AD into close proximity, activating the transcription of a reporter gene (e.g., lacZ, which codes for β-galactosidase).[8]
2. Assay Procedure:
- Yeast cells are cultured and exposed to various concentrations of the test compound.
- After an incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured, typically using a colorimetric substrate.[12]
- The estrogenic activity of the test compound is determined by comparing the reporter gene expression to that induced by a known estrogen, such as 17β-estradiol.
Mandatory Visualizations
Signaling Pathway Diagrams
dot
Caption: Phenanthrene metabolism and subsequent activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
dot
Caption: Workflow for the comparative assessment of phenanthrene and this compound toxicity and activity.
Discussion and Comparison
The data presented in this guide highlight the critical importance of considering metabolic activation in the environmental risk assessment of PAHs. While phenanthrene itself exhibits toxicity to aquatic organisms, its hydroxylated metabolite, this compound, introduces additional toxicological considerations.
Environmental Fate and Bioavailability: Phenanthrene's persistence in the environment is highly variable and dependent on soil characteristics, with its bioavailability generally decreasing over time as it becomes sequestered in the soil matrix.[5][7][8][9] While specific data for this compound's degradation and bioavailability are limited, one study suggests that the bioavailability of a related phenanthrene metabolite can be restricted.[10] The higher polarity of this compound compared to phenanthrene may influence its partitioning behavior in soil and water, potentially affecting its mobility and bioavailability.
Implications for Environmental Assessment: The findings underscore that an environmental contamination assessment focused solely on the parent PAH, phenanthrene, may underestimate the overall risk. The formation of more toxic and endocrine-active metabolites like this compound necessitates their inclusion in monitoring programs and risk assessments. The use of hydroxylated PAH metabolites as biomarkers of exposure is a well-established practice and provides a more integrated measure of PAH uptake and metabolic activation.[15][16]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. The teratogenicity and cardiotoxicity of phenanthrene in zebrafish, Danio rerio [summit.sfu.ca]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase in bioavailability of aged phenanthrene in soils by competitive displacement with pyrene | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting sequestration and bioavailability of phenanthrene in soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Non-bioavailability of extracellular 1-hydroxy-2-naphthoic acid restricts the mineralization of phenanthrene by Rhodococcus sp. WB9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. ftb.com.hr [ftb.com.hr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of activated carbon on microbial bioavailability of phenanthrene in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 1-Hydroxyphenanthrene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 1-Hydroxyphenanthrene against established analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs).[1] The validation of sensitive and reliable analytical methods is therefore essential for toxicological studies and environmental monitoring.
The performance of this novel method was validated using spiked biological samples (human urine) and compared against the performance of traditional methods to demonstrate its suitability and advantages for high-throughput, sensitive analysis.
Experimental Protocols
A comprehensive validation was performed according to established guidelines to assess the method's accuracy, precision, linearity, and sensitivity.[2][3]
Sample Preparation and Spiking Procedure
The sample preparation protocol is designed for the robust extraction of this compound from a complex biological matrix.
-
Enzymatic Hydrolysis: To a 1 mL urine sample, 25 µL of β-glucuronidase/arylsulfatase from Helix pomatia is added to deconjugate the metabolites. The mixture is incubated at 37°C for 16 hours.[4][5]
-
Spiking: Blank urine samples are spiked with known concentrations of a this compound standard to prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.5 ng/mL, 5 ng/mL, and 50 ng/mL).
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge (e.g., Envi-Chrom P) pre-conditioned with methanol (B129727) and water.[6][7]
-
The cartridge is washed with 5% methanol in water to remove interferences.
-
The analyte is eluted with a cyclohexane/ethyl acetate (B1210297) mixture.[6]
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase for analysis.
Analytical Methodologies
a) New Method: UHPLC-MS/MS
-
Instrumentation: A high-sensitivity triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode for high selectivity and sensitivity.
b) Alternative 1: HPLC-FLD
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.[8][9]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., Ex: 260 nm, Em: 350 nm).[10]
c) Alternative 2: GC-MS
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[6][11]
-
Derivatization: The extracted analyte requires derivatization (e.g., silylation) to increase its volatility for GC analysis.[5]
-
Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity.[4][12]
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method using spiked samples.
Performance Data Comparison
The validation results demonstrate the superior performance of the novel UHPLC-MS/MS method, particularly in terms of sensitivity and analytical speed. All quantitative data are summarized in the table below for a clear comparison.
| Validation Parameter | New UHPLC-MS/MS Method | Alternative 1: HPLC-FLD | Alternative 2: GC-MS |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 1.0 - 200 ng/mL | 0.5 - 150 ng/mL |
| Accuracy (% Recovery) | 97.5% - 104.2% | 91.3% - 106.5% | 87.8% - 108.1% |
| Precision (% RSD) | |||
| Intra-day | < 4.5% | < 7.8% | < 9.5% |
| Inter-day | < 6.8% | < 10.2% | < 12.4% |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL | 0.2 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1.0 ng/mL | 0.5 ng/mL[4][13] |
| Typical Run Time | 5 minutes | 25 minutes | 30 minutes[6] |
| Derivatization Required? | No | No | Yes |
Conclusion
The newly validated UHPLC-MS/MS method provides a significant improvement over existing HPLC-FLD and GC-MS techniques for the quantification of this compound in biological matrices. The key advantages include:
-
Superior Sensitivity: A 10-fold lower Limit of Quantification compared to HPLC-FLD allows for more accurate measurement at trace levels.
-
High Throughput: A 5- to 6-fold reduction in run time dramatically increases sample throughput.
-
Simplified Workflow: The elimination of the derivatization step required for GC-MS reduces sample preparation time and potential for error.
Based on the comprehensive validation data, the UHPLC-MS/MS method is highly recommended for researchers and professionals requiring rapid, sensitive, and reliable analysis of this compound for exposure assessment and toxicological studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. wjarr.com [wjarr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. hplc.eu [hplc.eu]
- 11. gcms.cz [gcms.cz]
- 12. [PDF] Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
Assessing the Correlation Between Airborne Phenanthrene and Urinary 1-Hydroxyphenanthrene: A Comparison of Biomonitoring Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary 1-hydroxyphenanthrene (1-OHPHE) as a biomarker for airborne phenanthrene (B1679779) exposure, alongside other relevant biomarkers. The following sections present quantitative data from various studies, detailed experimental protocols for key measurement techniques, and a visual representation of the exposure-biomarker pathway to aid in the selection of appropriate monitoring strategies for research and occupational health assessments.
Data Presentation: Comparative Analysis of Biomarkers
The selection of a suitable biomarker for assessing exposure to airborne phenanthrene is critical for accurate risk assessment. While urinary 1-OHPHE is a direct metabolite, other biomarkers are also utilized to gauge exposure to polycyclic aromatic hydrocarbons (PAHs). The following table summarizes quantitative data from studies evaluating the correlation between airborne phenanthrene and various urinary biomarkers.
| Biomarker | Correlation with Airborne Phenanthrene (Pearson r) | Notes |
| This compound (1-OHPHE) | Strong | A primary metabolite of phenanthrene, often showing a direct and robust correlation with exposure.[1][2] |
| Other Hydroxyphenanthrenes (OHPHEs) | Moderate to Strong | The sum of phenanthrene metabolites (e.g., 2-, 3-, 4-, and 9-OHPHE) can also serve as a reliable indicator of exposure.[3][4][5] |
| Unmetabolized Phenanthrene (U-PHE) | Moderate | Detected in urine and can be correlated with recent, high-level exposures.[1][6] |
| 1-Hydroxypyrene (B14473) (1-OHPYR) | Indirect/Variable | A well-established biomarker for general PAH exposure, particularly from pyrene (B120774). Its correlation with airborne phenanthrene specifically can be influenced by the composition of the PAH mixture in the environment.[3][7] |
Experimental Protocols
Accurate and reproducible data are contingent on standardized and well-documented experimental procedures. Below are detailed methodologies for the collection of airborne phenanthrene and the analysis of urinary biomarkers.
Air Sampling of Airborne Phenanthrene (Adapted from NIOSH Method 5506/5515)
This protocol outlines a standard method for the collection of airborne PAHs, including phenanthrene, in a workplace or environmental setting.
1. Sampling Equipment:
-
Personal sampling pump calibrated to a flow rate of 2 L/min.
-
OVS-7 sampling tube containing a glass fiber filter and two sections of XAD-7 resin.
2. Sampling Procedure:
-
Attach the OVS-7 sampling tube to the sampling pump using flexible tubing.
-
Position the sampler in the breathing zone of the individual or in the area to be monitored.
-
Draw air through the sampler at a calibrated flow rate of 2 L/min.
-
The recommended sample volume is 240 liters.
-
After sampling, cap the ends of the OVS-7 tube and store at 4°C until analysis.
3. Sample Preparation and Analysis (GC-MS):
-
Extract the glass fiber filter and the two resin sections separately with methylene (B1212753) chloride.
-
Concentrate the extracts to a final volume of 1 mL.
-
Analyze the extracts using a gas chromatograph coupled with a mass spectrometer (GC-MS) in selected ion monitoring (SIM) mode for the quantification of phenanthrene.
Analysis of Urinary this compound and Other Metabolites
Two common analytical techniques for the quantification of urinary PAH metabolites are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
A. HPLC with Fluorescence Detection
1. Sample Preparation:
-
Collect a spot urine sample in a sterile polypropylene (B1209903) container and store it at -20°C.[1]
-
Thaw the urine sample and centrifuge to remove any precipitate.
-
To deconjugate the metabolites, treat a 1-2 mL aliquot of urine with β-glucuronidase/arylsulfatase at 37°C for 16-18 hours.[8]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.[9]
-
Elute the analytes from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC-Fluorescence Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[10]
-
Fluorescence Detection: Set the excitation and emission wavelengths specific for this compound and other target metabolites. For 1-OHPHE, typical wavelengths are in the range of 250 nm for excitation and 370 nm for emission.
-
Quantification: Calibrate the instrument using certified standards of the target analytes.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Follow the same hydrolysis and extraction steps as for the HPLC method.
-
After extraction and evaporation, perform a derivatization step to increase the volatility of the hydroxylated metabolites. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
-
Heat the sample with the derivatizing agent to ensure complete reaction.
2. GC-MS Analysis:
-
GC System: A gas chromatograph with a capillary column (e.g., HP-5MS).[12]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp is used to separate the different PAH metabolites.
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode with selected ion monitoring (SIM) for high sensitivity and specificity.[12][13]
-
Quantification: Use isotopically labeled internal standards (e.g., this compound-d9) to correct for matrix effects and variations in sample preparation.[11]
Mandatory Visualization
The following diagram illustrates the pathway from exposure to airborne phenanthrene to the measurement of its urinary biomarker, this compound.
Caption: Workflow from airborne phenanthrene exposure to urinary biomarker analysis.
References
- 1. Comparing Urinary Biomarkers of Airborne and Dermal Exposure to Polycyclic Aromatic Compounds in Asphalt-Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary hydroxy-metabolites of naphthalene, phenanthrene and pyrene as markers of exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary levels of 1-hydroxypyrene, 1-, 2-, 3-, and 4-hydroxyphenanthrene in females living in an industrial area of Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary naphthalene and phenanthrene as biomarkers of occupational exposure to polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers to Woodsmoke Exposure – Results from a Controlled Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A comparative study of the genotoxicity of different hydroxyphenanthrene isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of different hydroxyphenanthrene isomers, which are hydroxylated metabolites of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779). Understanding the relative genotoxic potential of these isomers is crucial for assessing the carcinogenic risk associated with phenanthrene exposure and for guiding drug development processes where phenanthrene-like structures may be present. This document summarizes key experimental data, details the methodologies of common genotoxicity assays, and illustrates relevant biological pathways and experimental workflows.
Comparative Genotoxicity Data
The genotoxic potential of hydroxyphenanthrene isomers is often linked to their metabolic activation to reactive species that can form DNA adducts, leading to mutations and potentially cancer. The formation of DNA adducts is a key indicator of genotoxicity. The following table summarizes comparative data on the ability of different hydroxyphenanthrene isomers to form DNA adducts in rat liver epithelial (WB-F344) cells.
| Isomer | Relative DNA Adduct Formation (%)* |
| 1-Hydroxyphenanthrene | 100 |
| 2-Hydroxyphenanthrene | 25 |
| 3-Hydroxyphenanthrene | 45 |
| 4-Hydroxyphenanthrene | 30 |
| 9-Hydroxyphenanthrene | 15 |
*Data derived from a study assessing DNA adduct formation. The values are presented as a percentage relative to this compound, which induced the highest level of DNA adducts in this study.
Experimental Protocols
Detailed methodologies for three standard genotoxicity assays are provided below. These protocols are fundamental for assessing the DNA-damaging potential of chemical compounds like hydroxyphenanthrene isomers.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation:
-
Treat the selected cell line (e.g., human lymphocytes, CHO cells) with various concentrations of the hydroxyphenanthrene isomer and appropriate controls (negative and positive) for a defined period.
-
Harvest the cells and resuspend them in a low-melting-point agarose solution at 37°C.
-
-
Slide Preparation:
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, Olive tail moment).
-
In Vitro Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division.
Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., CHO, V79, or human lymphocytes) in culture plates.
-
Expose the cells to a range of concentrations of the hydroxyphenanthrene isomer, along with negative and positive controls. The treatment period is typically 1.5 to 2 normal cell cycle lengths.
-
In many protocols, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have divided once are scored.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
-
Scoring and Analysis:
-
Under a microscope, score a predetermined number of cells (e.g., 1000-2000) per concentration for the presence of micronuclei.
-
Calculate the frequency of micronucleated cells. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronuclei formation compared to the negative control.
-
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can cause gene mutations.
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the functional gene and allow the bacteria to grow on a histidine-deficient medium.
Detailed Protocol:
-
Strain Preparation:
-
Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutagens.
-
-
Metabolic Activation (S9 Mix):
-
For compounds that require metabolic activation to become mutagenic (as is common for PAHs), a rat liver extract (S9 fraction) is included in the test system.
-
-
Plate Incorporation Method:
-
To a tube containing molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and, if required, the S9 mix.
-
Pour this mixture onto a minimal glucose agar plate (lacking histidine).
-
Include negative (vehicle) and positive controls (known mutagens).
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of hydroxyphenanthrene genotoxicity.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for hydroxyphenanthrene metabolism.
Caption: General experimental workflow for comparative genotoxicity testing.
Safety Operating Guide
Proper Disposal of 1-Hydroxyphenanthrene: A Guide for Laboratory Professionals
Introduction
1-Hydroxyphenanthrene is a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1][2] Due to its hazardous nature, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EH&S) protocols, is essential.
Hazard and Disposal Information Summary
The following table summarizes key hazard and disposal information for this compound.
| Property | Information |
| Chemical Name | This compound, Phenanthren-1-ol |
| CAS Number | 2433-56-9 |
| Molecular Formula | C₁₄H₁₀O |
| Primary Hazards | Harmful if swallowed (Acute toxicity, Oral, Category 4). Very toxic to aquatic life with long-lasting effects (Short-term and long-term aquatic hazard, Category 1). |
| Physical Form | Solid |
| Disposal Consideration | Must be disposed of as hazardous waste at an approved waste disposal plant.[3] Avoid release to the environment. Do not dispose of down the drain or in regular trash.[4][5] |
| UN Number (for transport) | UN 3077 (Environmentally hazardous substance, solid, n.o.s.) |
Step-by-Step Disposal Procedures
This section outlines the procedural steps for the safe disposal of this compound and associated waste materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.[6]
-
Solid this compound Waste:
-
Contaminated Solid Waste:
-
This includes items like gloves, absorbent paper, and pipette tips that are contaminated with this compound.
-
Collect this waste in a designated, sturdy plastic bag or a lined pail.[7] The bag should be clear to allow for visual inspection.
-
Do not mix sharps with this waste.
-
-
Contaminated "Sharps" Waste:
-
Items such as needles, broken glass, or other objects capable of puncturing a waste bag should be collected in a designated, puncture-proof sharps container.
-
-
Liquid Waste Solutions:
-
If this compound is in a solution, collect it in a compatible, leak-proof container with a secure screw-on cap.[6]
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution.
-
Step 3: Waste Container Labeling
Accurate labeling is a legal requirement and essential for safety.
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[8]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Hazardous Waste
Waste must be stored safely in the laboratory pending collection.
-
Satellite Accumulation Area (SAA): Store all hazardous waste in a designated SAA, which should be at or near the point of generation.[6]
-
Secondary Containment: Place all liquid waste containers in a secondary container, such as a chemically compatible tray or bin. The secondary container should be able to hold 110% of the volume of the largest primary container.
-
Keep Containers Closed: Waste containers must remain sealed with a proper cap except when you are actively adding waste.[6][8] Parafilm or stoppers are not acceptable closures.
-
Segregation: Store incompatible waste types separately to prevent accidental mixing.[6]
Step 5: Disposal of Empty Containers
Containers that once held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., one that the compound is soluble in) three times.
-
Collect the first rinsate as hazardous waste and add it to your appropriate liquid waste stream.[5][8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After the initial solvent rinses, the container can be washed with soap and water and allowed to air dry.
-
-
Defacing Labels: Once clean, deface or remove the original chemical label before disposing of the container in the regular trash or recycling, according to your facility's procedures.[7]
Step 6: Arranging for Waste Pickup
Do not allow hazardous waste to accumulate indefinitely in the laboratory.
-
Familiarize yourself with your institution's limits on the quantity of waste and the maximum accumulation time (e.g., 90 or 150 days).[7]
-
Request a hazardous waste collection from your institution's EH&S department before these limits are reached.[7]
-
Ensure all containers are properly labeled, sealed, and clean on the exterior before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
